molecular formula C5H10O2 B13015585 (2-Methyloxetan-3-yl)methanol

(2-Methyloxetan-3-yl)methanol

Katalognummer: B13015585
Molekulargewicht: 102.13 g/mol
InChI-Schlüssel: GEWRDWGUVHFJTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methyloxetan-3-yl)methanol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methyloxetan-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyloxetan-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C5H10O2

Molekulargewicht

102.13 g/mol

IUPAC-Name

(2-methyloxetan-3-yl)methanol

InChI

InChI=1S/C5H10O2/c1-4-5(2-6)3-7-4/h4-6H,2-3H2,1H3

InChI-Schlüssel

GEWRDWGUVHFJTP-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CO1)CO

Herkunft des Produkts

United States
Foundational & Exploratory

The Strategic Integration of (2-Methyloxetan-3-yl)methanol in Lead Optimization: Physicochemical Profiling and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland" and Oxetane Bioisosterism

As medicinal chemists increasingly confront the clinical attrition rates associated with flat, sp²-rich molecular architectures, the strategic incorporation of sp³-hybridized motifs has become a cornerstone of modern drug design. The concept of "escaping flatland" emphasizes the transition toward three-dimensional scaffolds to improve target specificity and pharmacokinetic profiles.

The oxetane ring is a premier example of this paradigm shift[1]. When employed as a bioisosteric replacement for a gem-dimethyl group, an oxetane can increase aqueous solubility by a factor of 4 to over 4000, while simultaneously reducing the rate of metabolic degradation[1]. Furthermore, oxetanes serve as robust bioisosteres for carbonyl groups; they maintain critical hydrogen-bond acceptor capabilities without the chemical lability or metabolic susceptibility of a ketone or ester[2],[3]. Within this chemical space, (2-Methyloxetan-3-yl)methanol emerges as a highly functionalized, low-molecular-weight building block that offers unique advantages for late-stage functionalization and fragment-based drug discovery (FBDD)[4].

Physicochemical Profiling of (2-Methyloxetan-3-yl)methanol

Understanding the exact physicochemical parameters of a building block is critical before integrating it into a lead optimization pipeline. (2-Methyloxetan-3-yl)methanol (CAS: 2090302-35-3) possesses a highly favorable profile for drug development,.

Below is a consolidated physicochemical profile detailing the core metrics that dictate its behavior in biological systems.

Table 1: Quantitative Physicochemical Properties
ParameterValueScientific Implication
IUPAC Name (2-Methyloxetan-3-yl)methanolStandardized nomenclature.
CAS Number 2090302-35-3Unique identifier for procurement and IP tracking,.
Molecular Formula C₅H₁₀O₂High sp³ fraction, contributing to 3D complexity.
Molecular Weight 102.13 g/mol Extremely low MW, ideal for fragment libraries without inflating the final drug's mass,.
Hydrogen Bond Donors 1Provided by the primary hydroxyl group, essential for target engagement.
Hydrogen Bond Acceptors 2Provided by the oxetane oxygen and the hydroxyl oxygen[2].
Topological Polar Surface Area ~29.5 ŲExcellent for maintaining membrane permeability and oral bioavailability.

Mechanistic Insights: Causality Behind Experimental Choices

As an application scientist, I approach scaffold optimization not merely as a synthetic exercise, but as a multidimensional problem-solving process. The choice to utilize (2-Methyloxetan-3-yl)methanol over an unsubstituted oxetan-3-yl methanol is driven by specific mechanistic causalities:

  • Symmetry Breaking and Steric Shielding: The integration of the C2-methyl group breaks the local symmetry of the oxetane ring, creating a chiral center. This subtle steric bulk serves a dual purpose: it provides a better complementary fit to specific receptor pockets (increasing intrinsic activity) and sterically shields the adjacent oxygen lone pairs from rapid metabolic oxidation[5].

  • Metabolic Shuttling: By introducing this specific oxetane derivative, we can effectively shuttle metabolism away from liability-prone Cytochrome P450 (CYP450) pathways without incurring the severe lipophilicity penalty (LogP increase) normally associated with larger alkyl additions[5].

  • Basicity Modulation: When grafted onto an amine-containing scaffold, the electron-withdrawing nature of the oxetane oxygen can significantly reduce the pKa of the adjacent basic center. This is a proven strategy to mitigate off-target effects, such as hERG channel inhibition, while maintaining solubility[6].

Experimental Protocols: Self-Validating Synthesis and Integration

To ensure scientific integrity and reproducibility, the synthesis of the oxetane ring and its subsequent grafting must follow a self-validating protocol. Below is a standardized methodology for the preparation of (2-Methyloxetan-3-yl)methanol via the ring closure of a diol precursor.

Protocol: Intramolecular Cyclization to (2-Methyloxetan-3-yl)methanol

Step 1: Regioselective Monotosylation

  • Procedure: Dissolve 2-(1-hydroxyethyl)propane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add pyridine (2.0 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.05 eq). Stir for 4 hours at 0 °C.

  • Causality: Utilizing exactly 1.05 equivalents of TsCl at strictly 0 °C ensures high regioselectivity for the less sterically hindered primary alcohol. This minimizes ditosylation, which would otherwise poison the subsequent cyclization step and drastically reduce yield.

  • Self-Validation (IPC): Perform TLC monitoring (Hexane/EtOAc 1:1). The reaction must show complete consumption of the starting triol before proceeding. Unreacted triol will complicate the downstream purification.

Step 2: Intramolecular Williamson-type Ether Synthesis (Ring Closure)

  • Procedure: Isolate the monotosylate intermediate. Dissolve in anhydrous tetrahydrofuran (THF) at 0 °C. Slowly add Potassium tert-butoxide (KOtBu, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: KOtBu is explicitly selected over Sodium Hydride (NaH) to provide kinetic control. The extreme steric bulk of the tert-butoxide anion prevents it from acting as a nucleophile, thereby suppressing unwanted E2 elimination of the tosylate. This strictly favors the intramolecular Sₙ2 attack by the secondary alkoxide to form the highly strained 4-membered oxetane ring.

  • Self-Validation (IPC): Analyze the crude mixture via ¹H NMR (CDCl₃). The validation of successful ring closure is the complete disappearance of the tosyl aromatic protons (7.3–7.8 ppm) and the emergence of the characteristic oxetane ring protons (multiplets between 4.2–4.8 ppm). Do not proceed to scaffold grafting until this NMR profile is confirmed.

Application Workflow in Drug Development

The integration of (2-Methyloxetan-3-yl)methanol into a lead optimization campaign requires a structured, iterative workflow. The primary hydroxyl group serves as a versatile synthetic handle, allowing for rapid etherification (via Mitsunobu conditions), esterification, or oxidation to an aldehyde for reductive amination[4].

Below is the logical workflow for integrating this building block into a drug discovery pipeline.

Workflow A Lead Compound (Suboptimal ADME) B Oxetane Grafting (2-Methyloxetan-3-yl)methanol A->B Structural Modification C Physicochemical Profiling (MW: 102.13, LogP) B->C Validation D In Vitro ADME (Microsomal Stability) C->D Triage D->B Iterative Refinement E Candidate Selection (Improved PK/PD) D->E Advancement

Caption: Workflow for integrating (2-Methyloxetan-3-yl)methanol into lead optimization pipelines.

Conclusion

The transition from planar molecules to sp³-enriched architectures is not a trend, but a fundamental evolution in medicinal chemistry. (2-Methyloxetan-3-yl)methanol represents a highly strategic building block in this endeavor. By leveraging its low molecular weight (102.13 g/mol ), its ability to act as a bioisostere for carbonyl and gem-dimethyl groups, and its capacity to direct metabolism away from CYP450 enzymes, drug development professionals can systematically rescue lead compounds suffering from poor solubility or rapid metabolic clearance. Strict adherence to self-validating synthetic protocols ensures that the integration of this strained heterocycle is both scalable and reproducible.

Sources

(2-Methyloxetan-3-yl)methanol (CAS 2090302-35-3): A Comprehensive Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping the "flatland" of planar aromatics is critical for improving clinical success rates. (2-Methyloxetan-3-yl)methanol (CAS 2090302-35-3) has emerged as a highly functionalized, sp³-rich building block designed to address common pharmacokinetic liabilities 1[1]. By serving as a three-dimensional bioisostere for gem-dimethyl groups, carbonyls, and morpholines, this oxetane derivative enables medicinal chemists to precisely tune lipophilicity, metabolic stability, and basicity. This whitepaper provides an authoritative guide on the physicochemical profile, mechanistic rationale, and validated synthetic protocols for deploying this molecule in advanced drug development.

Chemical Identity & Physicochemical Profiling

Understanding the baseline quantitative metrics of (2-methyloxetan-3-yl)methanol is the first step in successful integration into a structure-activity relationship (SAR) campaign.

Table 1: Quantitative Chemical Data

PropertyValue
IUPAC Name (2-Methyloxetan-3-yl)methanol
CAS Registry Number 2090302-35-3
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
SMILES String CC1OCC1CO
Physical State Colorless oil
LCMS [M+H]⁺ 103.0 m/z

The Mechanistic Role of Oxetanes in Drug Design

The decision to incorporate a 2-methyloxetane motif is driven by its profound impact on a molecule's physicochemical properties. The causality behind its utility lies in the unique geometry and electronic distribution of the strained 4-membered ring 2[2].

  • Metabolic Stability: Traditional gem-dimethyl groups are highly susceptible to cytochrome P450-mediated oxidation. Replacing them with an oxetane ring introduces steric shielding and an electron-withdrawing oxygen that significantly hardens the site against oxidative metabolism, prolonging in vivo half-life 2[2].

  • Basicity Modulation (pKa Tuning): When an oxetane is appended adjacent to an amine, its strong inductive electron-withdrawing effect typically reduces the amine's pKa by approximately 3 units 3[3]. This is a critical lever for improving membrane permeability and mitigating off-target hERG toxicity.

  • Lipophilicity and Solubility: The high polarity of the oxetane oxygen lowers the overall LogD of the parent molecule. This directly translates to improved aqueous solubility without sacrificing the hydrophobic contacts required for target affinity 4[4].

  • Conformational Vectorization: Unlike flat carbonyls, the oxetane ring adopts a slightly puckered conformation (approx. 8.7°). The addition of the 2-methyl group introduces a stereocenter that restricts conformational flexibility, allowing for precise 3D vectorization of the hydroxymethyl attachment point into the target binding pocket4[4].

G A Identify Lead Liability (High LogD, Poor Solubility) B Bioisosteric Replacement (Incorporate Oxetane Motif) A->B C Synthesis via (2-Methyloxetan-3-yl)methanol B->C D Late-Stage Functionalization (Cross-Coupling / Etherification) C->D E Physicochemical Profiling (pKa, LogD, CLint) D->E F In Vivo Validation (PK/PD Models) E->F

Figure 1: Lead optimization workflow utilizing oxetane bioisosterism in drug discovery.

Table 2: Comparative Advantages of Oxetane Substitution

ParameterTraditional Motif (e.g., gem-dimethyl)Oxetane BioisosterePharmacological Outcome
Lipophilicity (LogD) HighSignificantly LoweredEnhanced aqueous solubility and lower non-specific binding.
Metabolic Stability Susceptible to oxidationHighly stableProlonged in vivo half-life and reduced clearance.
Adjacent Amine pKa BaselineReduced by ~3 unitsImproved membrane permeability; reduced hERG toxicity.
Geometry Flat (carbonyl) / TetrahedralPuckered (8.7°)Enhanced 3D vectorization for target engagement.

Synthetic Methodology & Experimental Protocols

Synthesizing (2-methyloxetan-3-yl)methanol requires precise control over ring-closure kinetics due to the high ring strain of the oxetane. The following protocol is adapted from validated pharmaceutical workflows 5[5].

Synthesis SM 2-(((4-Methoxybenzyl)oxy)methyl) butane-1,3-diol Reagent1 n-BuLi, TsCl DCM, 0°C to 40°C SM->Reagent1 Int 3-(((4-Methoxybenzyl)oxy)methyl) -2-methyloxetane Reagent1->Int Reagent2 Pd/C, H2 MeOH, RT Int->Reagent2 Prod (2-Methyloxetan-3-yl)methanol CAS 2090302-35-3 Reagent2->Prod

Figure 2: Two-step synthetic pathway for (2-methyloxetan-3-yl)methanol via cyclization.

Step 1: Intramolecular Cyclization (Oxetane Formation)

Objective: Construct the highly strained oxetane ring via a selective tosylation and subsequent intramolecular Williamson-type ether synthesis. Causality: The sequential use of n-BuLi and TsCl is a highly optimized approach for diol differentiation. The first equivalent of n-BuLi selectively deprotonates the less sterically hindered primary alcohol, allowing rapid reaction with TsCl to form a primary tosylate (an excellent leaving group). The second equivalent of n-BuLi generates a secondary alkoxide. Heating the reaction to 40 °C provides the necessary thermodynamic push to overcome the ~26 kcal/mol ring strain inherent to the 4-membered oxetane, driving the intramolecular SN2 displacement to closure 5[5].

Protocol:

  • Dissolve 2-(((4-Methoxybenzyl)oxy)methyl)butane-1,3-diol (2.5 g, 10.4 mmol) in anhydrous DCM (25 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Dropwise add n-BuLi (2.5 M in hexane, 4.2 mL, 10.4 mmol) to deprotonate the primary alcohol. Stir for 30 minutes at 0 °C.

  • Introduce a solution of TsCl (2.0 g, 10.4 mmol) in DCM (10 mL) dropwise. Stir for 2 hours at 0 °C to form the primary tosylate intermediate.

  • Add a second equivalent of n-BuLi (2.5 M in hexane, 4.2 mL, 10.4 mmol) dropwise to generate the secondary alkoxide.

  • Elevate the temperature to 40 °C and stir overnight to drive the cyclization.

  • Quench with saturated aqueous NH₄Cl at 0 °C, extract with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify via silica gel flash chromatography (petroleum ether/EtOAc 1:1). Self-Validation Checkpoint: The intermediate, 3-(((4-methoxybenzyl)oxy)methyl)-2-methyloxetane, must yield an LCMS [M+H]⁺ of 223.1 5[5].

Step 2: Orthogonal Deprotection

Objective: Remove the 4-methoxybenzyl (PMB) protecting group without compromising the acid-sensitive oxetane ring. Causality: Oxetanes are historically sensitive to strong Brønsted and Lewis acids, which trigger rapid ring-opening polymerizations. Therefore, removing the PMB ether requires an orthogonal approach. Catalytic hydrogenolysis using Pd/C under an H₂ atmosphere provides a completely neutral, surface-mediated cleavage of the benzylic C-O bond. This ensures quantitative deprotection of the primary alcohol while maintaining the structural integrity of the heterocycle 5[5].

Protocol:

  • Dissolve the intermediate (1.0 g, 4.5 mmol) in MeOH (15 mL).

  • Add Pd/C (100.0 mg, 10% wt) carefully under a nitrogen atmosphere.

  • Sparge the mixture with nitrogen, then place under a hydrogen gas atmosphere (balloon).

  • Stir at room temperature until complete consumption of the starting material is observed via TLC/LCMS.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate under vacuum. Self-Validation Checkpoint: The final product, (2-methyloxetan-3-yl)methanol, is isolated as a colorless oil. Verify identity using the following analytical data:

  • LCMS: [M+H]⁺ = 103.0 5[5].

  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.23 (t, J = 5.6 Hz, 1H, -OH), 4.01-3.99 (m, 1H, ring CH), 3.53-3.51 (m, 1H, ring CH), 3.45-3.42 (m, 3H, -CH₂- and ring CH), 1.53-1.49 (m, 1H, ring CH), 1.10 (d, J = 6.4 Hz, 3H, -CH₃) 5[5].

References

  • WIPO Patent (WO 2023/018781 A1). "Synthetic Methods and Intermediates for Oxetane Derivatives." Google Patents. Available at:[Link]

  • Journal of Medicinal Chemistry. "Oxetanes in Drug Discovery Campaigns." ACS Publications. Available at: [Link]

  • DrugHunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." DrugHunter Articles. Available at:[Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-Methyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of (2-methyloxetan-3-yl)methanol, a key building block in medicinal chemistry. In the absence of experimentally acquired reference spectra in publicly available databases, this document offers expertly predicted spectral data, detailed assignments, and a rigorous, field-proven protocol for the experimental acquisition of high-quality NMR data for this compound. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure scientific integrity and practical utility for researchers in drug development and related fields.

Introduction

(2-Methyloxetan-3-yl)methanol is a functionalized oxetane derivative of significant interest in synthetic and medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is a valuable pharmacophore that can favorably modulate the physicochemical properties of drug candidates, including solubility and metabolic stability. Accurate structural characterization of intermediates and final products containing this motif is paramount. NMR spectroscopy provides unparalleled insight into the molecular framework, confirming connectivity and stereochemistry. This guide serves as a practical reference for the NMR analysis of (2-methyloxetan-3-yl)methanol.

Predicted NMR Spectra

Due to the unavailability of experimental spectra in public databases, the following ¹H and ¹³C NMR data have been predicted based on established chemical shift principles and analysis of structurally related compounds. These predictions provide a reliable baseline for the interpretation of experimentally acquired spectra.

The structure and atom numbering for (2-Methyloxetan-3-yl)methanol are as follows:

Caption: Molecular structure and atom numbering of (2-Methyloxetan-3-yl)methanol.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~4.8 - 4.6m1HH-1a, H-1b
~4.5 - 4.3m1HH-2
~3.8 - 3.6m2HH-6a, H-6b
~2.8 - 2.6m1HH-3
~2.0 (broad s)s1HOH
~1.3d3HH-5~6.5
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~78CHC-2
~75CH₂C-1
~65CH₂C-6
~50CHC-3
~18CH₃C-5

Scientific Rationale for Spectral Predictions

The predicted chemical shifts are derived from the fundamental principles of NMR spectroscopy, considering the inductive effects of the ether oxygen and the hydroxyl group, as well as the ring strain of the oxetane moiety.

  • ¹H NMR:

    • The protons on the oxetane ring (H-1a, H-1b, and H-2) are expected to be the most downfield due to the deshielding effect of the adjacent electronegative oxygen atom.[1]

    • The protons of the hydroxymethyl group (H-6a and H-6b) will also be deshielded by the hydroxyl group's oxygen, typically appearing in the 3.3–4.0 ppm range.[1][2]

    • The methine proton at the 3-position (H-3) is expected to be further upfield compared to the other ring protons.

    • The methyl protons (H-5) will be the most upfield, appearing as a doublet due to coupling with the adjacent H-2 proton.

    • The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration and temperature.[3]

  • ¹³C NMR:

    • The carbons directly attached to the oxygen atoms (C-1, C-2, and C-6) will be the most deshielded, appearing at the downfield end of the spectrum. Carbons adjacent to an alcohol or ether oxygen typically resonate in the 50-80 ppm range.[1][2]

    • The C-3 carbon, being further from the ether oxygen, will be more upfield.

    • The methyl carbon (C-5) will be the most shielded and appear at the highest field.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (2-methyloxetan-3-yl)methanol. The protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of (2-Methyloxetan-3-yl)methanol prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Peak Picking proc3->proc4

Caption: Experimental workflow for NMR data acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity (2-methyloxetan-3-yl)methanol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve homogeneity. This process minimizes peak broadening and improves spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all proton signals are captured.

    • Acquisition Time (AT): An acquisition time of 2-4 seconds is generally adequate for small molecules to allow for good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of all protons.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.

    • Acquisition Time (AT): An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a common starting point.

    • Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks have a positive, absorptive lineshape.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.

    • Pick the peaks and reference the spectrum to the TMS signal at 0 ppm.

Conclusion

This technical guide provides a comprehensive resource for the ¹H and ¹³C NMR analysis of (2-methyloxetan-3-yl)methanol. The predicted spectra and detailed experimental protocol offer a solid foundation for researchers to confidently acquire and interpret their own experimental data. By understanding the principles behind the spectral features and the rationale for the experimental parameters, scientists and drug development professionals can effectively utilize NMR spectroscopy for the unambiguous structural characterization of this important chemical entity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Stereochemical Architecture and Enantiomeric Resolution of (2-Methyloxetan-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Bioisosteric Rationale

In modern drug discovery, the oxetane motif has emerged as a privileged bioisostere for gem-dimethyl groups, morpholines, and carbonyls. By replacing a lipophilic gem-dimethyl group with an oxetane, medicinal chemists can significantly reduce lipophilicity (logP), enhance aqueous solubility, and improve metabolic stability against cytochrome P450 oxidation[1].

Among oxetane building blocks, (2-Methyloxetan-3-yl)methanol is highly valued. It provides a functionalizable primary alcohol for downstream etherification, amination, or oxidation, while the adjacent C2-methyl group restricts conformational flexibility. This rigidity is crucial for directing the spatial vector of attached pharmacophores. However, this architectural advantage introduces complex stereochemistry. The biological targets of these molecules are inherently chiral; thus, utilizing enantiomerically pure (2-Methyloxetan-3-yl)methanol is not merely a regulatory requirement but a fundamental driver of receptor binding affinity and off-target mitigation[2].

Stereochemical Landscape

The molecular framework of (2-Methyloxetan-3-yl)methanol contains two contiguous stereocenters at the C2 and C3 positions of the oxetane ring. This configuration generates four distinct stereoisomers, comprising two pairs of enantiomers (diastereomers):

  • cis-Diastereomer: The C2-methyl and C3-hydroxymethyl groups are oriented on the same face of the oxetane ring. This pair consists of the (2R, 3S) and (2S, 3R) enantiomers.

  • trans-Diastereomer: The C2-methyl and C3-hydroxymethyl groups are oriented on opposite faces. This pair consists of the (2R, 3R) and (2S, 3S) enantiomers.

Because diastereomers possess different physicochemical properties, they can be separated using conventional achiral chromatography (e.g., silica gel). However, separating the resulting enantiomeric pairs requires specialized chiral recognition environments.

Stereochemistry Racemate (2-Methyloxetan-3-yl)methanol (4 Stereoisomers) Cis cis-Diastereomer (Methyl/Hydroxymethyl same face) Racemate->Cis Diastereomeric Separation Trans trans-Diastereomer (Methyl/Hydroxymethyl opposite) Racemate->Trans Diastereomeric Separation CisR (2R, 3S)-Enantiomer Cis->CisR Chiral Resolution CisS (2S, 3R)-Enantiomer Cis->CisS Chiral Resolution TransR (2R, 3R)-Enantiomer Trans->TransR Chiral Resolution TransS (2S, 3S)-Enantiomer Trans->TransS Chiral Resolution

Fig 1: Stereochemical hierarchy and resolution pathways for (2-Methyloxetan-3-yl)methanol.

Diastereoselective Synthesis: The Causality of Ring Formation

The synthesis of the oxetane core typically proceeds via the Paternò–Büchi photocycloaddition[3] or the base-catalyzed cyclization of 1,3-halohydrins. When utilizing 1,3-halohydrin cyclization, the cis/trans ratio is dictated by the steric bulk of the substituents during the transition state.

Causality in Synthesis: During the intramolecular SN2 displacement of the leaving group by the alkoxide, the molecule adopts a pseudo-equatorial conformation to minimize 1,3-diaxial-like steric clashes. By carefully controlling the temperature and utilizing bulky leaving groups (e.g., tosylate vs. mesylate), chemists can thermodynamically drive the reaction to favor the trans-diastereomer, or kinetically trap the cis-diastereomer. Once the desired diastereomeric racemate is isolated, enantiomeric resolution is required.

Enantiomeric Resolution Strategies

Chiral Supercritical Fluid Chromatography (SFC)

SFC is the gold standard for separating low-molecular-weight polar heterocycles. Mechanistic Causality: Supercritical CO2 possesses gas-like diffusivity and liquid-like density. This low viscosity allows for higher flow rates without exceeding column backpressure limits, while the high diffusivity accelerates mass transfer between the mobile and stationary phases. When a co-solvent (like Methanol) is added, it competes for hydrogen-bonding sites on the chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). The C2-methyl group of the oxetane provides the necessary steric repulsion against the chiral grooves of the column, allowing precise chiral recognition and baseline separation of the enantiomers.

Enzymatic Kinetic Resolution

For scalable, preparative resolution, enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) is highly effective[4]. Mechanistic Causality: CAL-B features a highly specific stereospecificity pocket. When the racemic cis-(2-Methyloxetan-3-yl)methanol enters the active site, the C2-methyl group of the (2R, 3S)-enantiomer clashes with the steric wall of the pocket, preventing the C3-hydroxyl from reaching the catalytic serine triad. Conversely, the (2S, 3R)-enantiomer fits perfectly and undergoes rapid acylation. Using vinyl acetate as the acyl donor makes the system self-validating: the byproduct, vinyl alcohol, instantly tautomerizes to acetaldehyde. This irreversible step drives the reaction forward, preventing reverse hydrolysis and ensuring an enantiomeric excess (ee) of >99%.

EnzymaticWorkflow Start Racemic cis-Mixture (2R,3S) & (2S,3R) Enzyme CAL-B Lipase + Vinyl Acetate Start->Enzyme Reaction Kinetic Resolution (Acylation) Enzyme->Reaction Unreacted Unreacted Alcohol (2S,3R)-Enantiomer (ee > 99%) Reaction->Unreacted Acetylated Acetylated Ester (2R,3S)-Enantiomer (ee > 99%) Reaction->Acetylated Hydrolysis Mild Hydrolysis (K2CO3 / MeOH) Acetylated->Hydrolysis Recovered Recovered Alcohol (2R,3S)-Enantiomer Hydrolysis->Recovered

Fig 2: Enzymatic kinetic resolution workflow utilizing CAL-B for enantiomeric separation.

Quantitative Data Summaries

Table 1: Physicochemical Impact of Oxetane Substitution

Property gem-Dimethyl Analog Oxetane Analog Causality / Impact
Lipophilicity (logP) ~2.5 ~1.2 Oxygen acts as an H-bond acceptor, lowering logP.
Aqueous Solubility Low High Increased polarity enhances solvation in aqueous media.

| Metabolic Stability | Susceptible to oxidation | Highly Stable | Ring strain and electron withdrawal deactivate adjacent C-H bonds. |

Table 2: Standardized Chiral SFC Parameters for Oxetane Methanols

Parameter Specification Rationale
Stationary Phase Chiralpak IG (Amylose-based) Strong H-bonding with the primary hydroxyl group.
Mobile Phase CO2 / MeOH (85:15) MeOH acts as a modifier to elute the highly polar oxetane.
Backpressure (BPR) 120 bar Maintains optimal supercritical fluid density for solvation.

| Temperature | 35 °C | Balances fluid viscosity and column thermodynamics. |

Experimental Protocols

Protocol A: Preparative Chiral SFC Separation

This protocol is designed as a self-validating system; baseline resolution must be confirmed analytically before preparative scaling.

  • Sample Preparation: Dissolve 500 mg of racemic trans-(2-Methyloxetan-3-yl)methanol in 5 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • System Equilibration: Flush the SFC system with supercritical CO2 and 15% Methanol co-solvent at a flow rate of 3.0 mL/min (analytical) or 50 mL/min (preparative) until the baseline UV signal (210 nm) stabilizes.

  • Injection & Monitoring: Inject 50 µL (prep scale) of the sample. Monitor the elution via UV/Vis and ELSD (Evaporative Light Scattering Detector), as oxetanes lack strong chromophores.

  • Fraction Collection: Collect the two distinct peaks. The high diffusivity of CO2 ensures sharp peak boundaries.

  • Validation: Re-inject the collected fractions on an analytical chiral column. An ee of >98% validates the separation integrity.

Protocol B: Enzymatic Kinetic Resolution via CAL-B
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve 1.0 g (9.8 mmol) of racemic cis-(2-Methyloxetan-3-yl)methanol in 20 mL of anhydrous diisopropyl ether.

  • Enzyme Addition: Add 150 mg of immobilized Candida antarctica Lipase B (Novozym 435).

  • Acylation Initiation: Add 2.7 mL (29.4 mmol, 3.0 eq) of vinyl acetate. The excess ensures complete conversion of the susceptible enantiomer.

  • Incubation: Stir the suspension gently at 30 °C for 24 hours. Causality note: Vigorous magnetic stirring can mechanically shear the immobilized enzyme beads, reducing catalytic surface area.

  • Termination & Separation: Filter the mixture to remove the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted (2S, 3R)-alcohol and the acetylated (2R, 3S)-ester using standard silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Hydrolysis (Optional): To recover the (2R, 3S)-alcohol, treat the ester fraction with K2CO3 in Methanol for 2 hours at room temperature, followed by aqueous workup.

References

  • Benchchem. "2,2-Dimethyloxetane CAS 6245-99-4 | Research Chemical". Benchchem.
  • Bach, T. et al. "Photocycloaddition of N-Acyl Enamines to Aldehydes and Its Application to the Synthesis of Diastereomerically Pure 1,2-Amino Alcohols". ACS Publications.
  • RSC Publishing. "Biocatalytic routes to anti-viral agents and their synthetic intermediates". Chemical Society Reviews.
  • Google Patents. "Oxindole derivatives carrying an oxetane substituent and use thereof for treating vasopressine-related diseases". Patent CA2903141A1.

Sources

An In-depth Technical Guide to the Aqueous Solubility and Thermodynamic Profile of (2-Methyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Oxetane Motif and the Quest for "Drug-likeness"

In the landscape of modern medicinal chemistry, the pursuit of molecules with optimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount. Among these, aqueous solubility stands as a critical gatekeeper to a compound's therapeutic potential.[1][2][3] A drug must dissolve to be absorbed and exert its effect. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif for enhancing the physicochemical properties of drug candidates.[4][5][6][7][8] Its small size, polarity, and three-dimensional character can improve aqueous solubility, metabolic stability, and lipophilicity, often serving as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties.[5][6][7][8]

This guide focuses on (2-Methyloxetan-3-yl)methanol, a molecule incorporating this strategic oxetane scaffold. While specific experimental data for this compound is not yet prevalent in public literature, its structural features make it an excellent case study. This document, therefore, serves as both a theoretical framework and a practical, in-depth guide for researchers aiming to characterize the aqueous solubility and thermodynamic profile of such novel chemical entities. We will delve into the "why" and "how"—the fundamental principles and the detailed experimental and computational protocols necessary to build a comprehensive physicochemical profile.

Part 1: Aqueous Solubility Determination

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pressure to form a saturated solution. It is a fundamental property that dictates a drug's bioavailability and is a key consideration in early-stage drug discovery.[1][2][3]

The Importance of Solubility in Drug Development

Poor aqueous solubility is a major hurdle in drug development, often leading to:

  • Low and variable bioavailability: Inadequate dissolution in the gastrointestinal tract limits absorption into the bloodstream.[2]

  • Challenges in formulation: Developing suitable dosage forms, especially for intravenous administration, becomes difficult.[9]

  • Inaccurate in vitro assay results: Precipitation of the compound in assay media can lead to misleading biological data.

The incorporation of polar groups, such as the hydroxyl and ether functionalities in (2-Methyloxetan-3-yl)methanol, is a deliberate strategy to enhance aqueous solubility. The oxetane ring itself, being a good hydrogen bond acceptor, further contributes to this effect.[4][6]

Predicted Physicochemical Properties

While experimental data for (2-Methyloxetan-3-yl)methanol is scarce, we can infer some properties from its structure and from data available for its isomer, (3-Methyl-3-oxetanemethanol).

Property(2-Methyloxetan-3-yl)methanol (Predicted/Inferred)(3-Methyl-3-oxetanemethanol) (Experimental/Predicted)Rationale & Significance
Molecular Formula C₅H₁₀O₂C₅H₁₀O₂Identical composition, differences arise from atomic arrangement.
Molecular Weight 102.13 g/mol 102.13 g/mol [10][11]Low molecular weight is generally favorable for good ADMET properties.
logP (Octanol-Water Partition Coefficient) Predicted to be low and negative-0.2 (Predicted by XLogP3)[10]A negative logP suggests higher hydrophilicity and likely good aqueous solubility.
Boiling Point N/A80 °C at 40 mmHg[11][12][13]Provides an indication of the intermolecular forces at play.
Aqueous Solubility Predicted to be highSoluble in methanol and chloroform[13]; aqueous solubility not specified but expected to be high.The key parameter of interest. The presence of both a hydrogen bond donor (OH) and two acceptors (ether oxygens) suggests significant interaction with water.
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the Shake-Flask method, as recommended by the OECD Guideline 105.[14][15][16][17] This method measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value for the most stable crystalline form.

Causality Behind Experimental Choices:
  • Excess Solid: Using an excess of the compound ensures that equilibrium is established with the solid phase, leading to a truly saturated solution.[17]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant, physiologically relevant temperature (e.g., 25°C or 37°C) is crucial for data consistency and relevance.[17]

  • Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. This is determined in a preliminary experiment by sampling at various time points until the concentration in solution remains constant.

  • Separation of Undissolved Solid: It is critical to separate the aqueous phase from any remaining solid particles before analysis to avoid overestimation of solubility. High-speed centrifugation or filtration are standard methods.[14][17]

  • Validated Analytical Method: An accurate and precise analytical method, such as HPLC-UV, is required to quantify the concentration of the dissolved compound.

Step-by-Step Methodology:
  • Preliminary Test: To estimate the solubility and required equilibration time, add approximately 10 mg of (2-Methyloxetan-3-yl)methanol to 1 mL of purified water in a glass vial. Agitate at a controlled temperature (e.g., 25°C). Analyze aliquots of the supernatant at 24, 48, and 72 hours. The time at which the concentration plateaus is the equilibration time.

  • Definitive Experiment (in triplicate): a. Add an excess amount (e.g., 5-10 times the estimated solubility) of (2-Methyloxetan-3-yl)methanol to three separate glass flasks. b. Add a precise volume of purified water (e.g., 10 mL) to each flask. c. Seal the flasks and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled incubator (e.g., 25 ± 0.5 °C). d. Agitate the flasks for the predetermined equilibration time (e.g., 48 hours). Avoid forming a vortex.[17]

  • Sample Preparation: a. Allow the flasks to stand undisturbed in the incubator for a short period to allow larger particles to settle. b. Carefully withdraw an aliquot from the supernatant of each flask. c. Immediately separate the dissolved compound from any undissolved solid by centrifuging at high speed (e.g., >10,000 x g) or by filtering through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-saturated with the solution to prevent loss of analyte due to adsorption.

  • Analysis: a. Prepare a calibration curve using standard solutions of (2-Methyloxetan-3-yl)methanol of known concentrations. b. Analyze the clarified samples from step 3c using a validated HPLC-UV method. c. Determine the concentration of (2-Methyloxetan-3-yl)methanol in each sample by comparing its response to the calibration curve.

  • Data Reporting: Report the average concentration from the three replicates as the aqueous solubility in units of mg/mL or mol/L.

`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} ` Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Thermodynamic Profile of Solvation

The process of dissolution can be described by a thermodynamic cycle that dissects the overall free energy of solvation (ΔG_solv) into its constituent enthalpy (ΔH_solv) and entropy (ΔS_solv) components. Understanding this profile provides deep insights into the molecular interactions driving solubility.

Theoretical Framework: The Solvation Cycle

The Gibbs free energy of solvation is the energy change associated with transferring a solute from the gas phase into a solvent.[18][19] It is related to enthalpy and entropy by the fundamental equation:

ΔG_solv = ΔH_solv - TΔS_solv

  • Gibbs Free Energy (ΔG_solv): A negative ΔG_solv indicates a spontaneous (favorable) solvation process.[18][20] It is directly related to the solubility of the compound.

  • Enthalpy (ΔH_solv): Represents the change in heat content. It reflects the net effect of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For polar molecules like (2-Methyloxetan-3-yl)methanol in water, the formation of strong hydrogen bonds typically results in a favorable (negative) enthalpy change.

  • Entropy (ΔS_solv): Represents the change in disorder. The transfer of a solute from the gas phase to a structured liquid like water often results in an unfavorable (negative) entropy change, as the solute becomes more ordered and may induce ordering of solvent molecules around it (the hydrophobic effect, though less pronounced for a hydrophilic molecule).

`dot graph G { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ` Caption: Thermodynamic cycle relating solubility to solvation.

Determining the Thermodynamic Profile

The thermodynamic parameters can be determined by measuring the solubility at different temperatures.

Step-by-Step Methodology:
  • Solubility Measurement: Perform the Shake-Flask solubility determination (Part 1.3) at a minimum of three different temperatures (e.g., 298 K, 303 K, and 308 K).

  • Van't Hoff Plot: The relationship between solubility (S) and temperature (T) can be described by the Van't Hoff equation. A plot of ln(S) versus 1/T will yield a straight line.

    • ln(S) = - (ΔH_soln / R) * (1/T) + (ΔS_soln / R) where R is the ideal gas constant.

  • Calculate Enthalpy and Entropy:

    • The enthalpy of solution (ΔH_soln) can be calculated from the slope of the plot: Slope = -ΔH_soln / R .

    • The entropy of solution (ΔS_soln) can be calculated from the y-intercept: Intercept = ΔS_soln / R .

  • Calculate Gibbs Free Energy: The Gibbs free energy of solution (ΔG_soln) at a specific temperature (e.g., 298 K) can then be calculated using the fundamental thermodynamic equation:

    • ΔG_soln = ΔH_soln - TΔS_soln

This analysis reveals whether the dissolution process is driven by enthalpy (favorable energetic interactions) or entropy (an increase in disorder).

Part 3: Computational Approaches

In the absence of experimental data, or to prioritize compounds for synthesis, computational models are invaluable tools for predicting solubility and thermodynamic properties.[21][22]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors (features calculated from the molecular structure) with an experimental property like solubility.[23][24][25]

  • Common Descriptors: These include logP, molecular weight, polar surface area (PSA), number of hydrogen bond donors/acceptors, and molecular refractivity.

  • Model Application: For (2-Methyloxetan-3-yl)methanol, its low predicted logP and significant polar surface area would be key inputs into a QSPR model, which would likely predict favorable aqueous solubility.

  • Limitations: The accuracy of QSPR models is highly dependent on the quality and diversity of the training dataset used to build the model.[23]

Thermodynamics-Based Methods (COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method that predicts thermodynamic properties from first principles, based on quantum chemical calculations.[26][27][28]

  • Mechanism: It calculates the chemical potential of a solute in a solvent by considering the interactions of molecular surface charges.

  • Advantages: COSMO-RS does not rely on experimental data for the specific compound and can provide highly accurate predictions of solubility and partition coefficients.[26][29] It is particularly useful for novel scaffolds where empirical data is lacking.

  • Application: A COSMO-RS calculation for (2-Methyloxetan-3-yl)methanol would provide a predicted solubility value and a complete thermodynamic profile (ΔG, ΔH, and ΔS of solvation).

Free Energy Perturbation (FEP)

FEP is a rigorous, physics-based method that uses molecular dynamics simulations to calculate the difference in free energy between two states.[30][31][32]

  • Mechanism: To calculate the absolute solvation free energy, FEP simulates the "alchemical" transformation of the molecule from a non-interacting state to a fully interacting state within a box of explicit solvent molecules.[30][33]

  • Trustworthiness: While computationally intensive, FEP is considered one of the most accurate methods for predicting solvation free energies and relative binding affinities.

  • Application: An FEP calculation would provide a high-confidence value for the ΔG_solv of (2-Methyloxetan-3-yl)methanol, which can be used to benchmark faster, less rigorous methods.

`dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} ` Caption: Overview of computational methods for solubility prediction.

Conclusion

Characterizing the aqueous solubility and thermodynamic profile of a novel compound like (2-Methyloxetan-3-yl)methanol is a foundational step in assessing its potential as a drug candidate. While direct experimental data may be unavailable, a robust strategy combining established experimental protocols, such as the Shake-Flask method, with powerful computational predictions provides a clear path forward. The oxetane motif in this molecule represents a modern medicinal chemistry approach to embedding favorable physicochemical properties. By systematically applying the methodologies outlined in this guide, researchers can generate the high-quality, reliable data needed to make informed decisions, validate structural hypotheses, and ultimately accelerate the drug discovery and development process.

References

  • In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. (n.d.). ACS Publications. [Link]

  • COSMO-RS | Thermodynamics & Solubility Prediction Software. (n.d.). SCM. [Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters. (2022). ACS Publications. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). National Center for Biotechnology Information. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Taylor & Francis Online. [Link]

  • Oxetanes in Drug Discovery Campaigns. (n.d.). National Center for Biotechnology Information. [Link]

  • Predicting aqueous solubility by QSPR modeling. (2021). PubMed. [Link]

  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). ScienceDirect. [Link]

  • Solvation Thermodynamics. (2021). Chemistry LibreTexts. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. (2020). PubMed. [Link]

  • What is Solvation Free Energy?. (2021). Reddit. [Link]

  • A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. (n.d.). ResearchGate. [Link]

  • QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. (2025). IEEE Xplore. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications. [Link]

  • A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. (2007). ACS Publications. [Link]

  • Prediction of Absolute Solvation Free Energies using Molecular Dynamics Free Energy Perturbation and the OPLS Force Field. (2010). ACS Publications. [Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). National Center for Biotechnology Information. [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Taylor & Francis Online. [Link]

  • Free-Energy Perturbation. (n.d.). Rowan University. [Link]

  • Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. (2024). Frontiers. [Link]

  • Prediction of Solubility with COSMO-RS. (n.d.). Zenodo. [Link]

  • The Importance of Solubility for New Drug Molecules. (2020). IntechOpen. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). ACS Publications. [Link]

  • The Importance of Solubility for New Drug Molecules. (2020). ResearchGate. [Link]

  • Modeling solvation contributions to conformational free energy changes of biomolecules using a potential of mean force expansion. (n.d.). AIP Publishing. [Link]

  • (3-methyl-3-oxetanyl)methanol. (n.d.). Chemical Synthesis Database. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). ACS Publications. [Link]

  • Solvation Gibbs Energy: The Equation of State Approach. (2021). Royal Society of Chemistry. [Link]

  • Thermodynamic cycle adopted for calculating the solvation free energy of small molecules in four different nonaqueous solvents. (n.d.). ResearchGate. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). OECD. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharma. [Link]

  • Are thermodynamic cycles necessary for continuum solvent calculation of pKas and reduction potentials?. (n.d.). Royal Society of Chemistry. [Link]

  • Drug solubility: importance and enhancement techniques. (n.d.). PubMed. [Link]

  • Thermodynamic cycle for the calculation of free energy of solvation. (n.d.). ResearchGate. [Link]

  • Free Energy Of Dissolution Explained. (2022). StudySmarter. [Link]

  • Free energy calculation. (n.d.). Max Planck Institute. [Link]

  • Solvation Thermodynamics and Its Applications. (n.d.). National Center for Biotechnology Information. [Link]

  • In silico alchemy: A tutorial for alchemical free-energy perturbation calculations with NAMD. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Water Solubility (Flask Method). (2014). Regulations.gov. [Link]

  • a.6. water solubility. (n.d.). legislation.gov.uk. [Link]

  • Annex 4. (n.d.). World Health Organization. [Link]

  • 3-Methyl-3-oxetanemethanol. (n.d.). National Center for Biotechnology Information. [Link]

  • Solvation thermodynamics of non ionic solutes. (n.d.). AIP Publishing. [Link]

  • (3-Methyloxetan-3-yl)methanol. (n.d.). Oakwood Chemical. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Ruthenium-Catalyzed Oxidation of (2-Methyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Substrate Vulnerability

The incorporation of the oxetane ring into pharmaceutical pipelines has surged due to its ability to act as a metabolically stable, high-solubility surrogate for gem-dimethyl groups and carbonyl moieties . However, the synthetic manipulation of oxetane-containing building blocks like (2-Methyloxetan-3-yl)methanol presents a significant challenge. The inherent ring strain of the four-membered heterocycle (~107 kJ/mol) renders it exceptionally vulnerable to acid-catalyzed ring-opening and hydrolytic degradation.

When oxidizing the primary alcohol of (2-methyloxetan-3-yl)methanol, traditional harsh oxidants (e.g., Jones reagent or unbuffered permanganate) inevitably cause structural collapse. Ruthenium-catalyzed oxidations offer a highly tunable, chemoselective alternative. By strategically modulating the ruthenium oxidation state and the stoichiometric co-oxidant, researchers can divergently access either the corresponding aldehyde or the carboxylic acid while perfectly preserving the fragile oxetane core .

Divergent Oxidation Pathways

To achieve divergent outcomes, two distinct ruthenium-based systems are employed:

  • Pathway A (Aldehyde): The Ley-Griffith oxidation utilizes Tetrapropylammonium perruthenate (TPAP) as a mild Ru(VII) catalyst. Operating in strictly anhydrous, neutral conditions, it prevents over-oxidation and hydrolytic ring cleavage.

  • Pathway B (Carboxylic Acid): A modified Sharpless-type oxidation utilizes RuCl₃ to generate the powerful Ru(VIII) species, ruthenium tetroxide (RuO₄), in situ. To protect the oxetane ring from the aggressive RuO₄ and acidic byproducts, a buffered biphasic system is strictly enforced.

G SM (2-Methyloxetan-3-yl)methanol (Primary Alcohol) Cond1 TPAP (cat.), NMO DCM, 4Å MS, RT SM->Cond1 Mild Oxidation (2e-) Cond2 RuCl3 (cat.), NaIO4 MeCN/EtOAc/H2O, 0 °C SM->Cond2 Exhaustive Oxidation (4e-) Prod1 (2-Methyloxetan-3-yl)carbaldehyde (Aldehyde) Cond1->Prod1 Prod2 2-Methyloxetane-3-carboxylic acid (Carboxylic Acid) Cond2->Prod2

Divergent ruthenium-catalyzed oxidation pathways for (2-Methyloxetan-3-yl)methanol.

Experimental Protocols & Causality

Protocol A: Synthesis of (2-Methyloxetan-3-yl)carbaldehyde (Ley-Griffith Oxidation)

Causality Focus: TPAP is a non-volatile, mild oxidant. The addition of 4Å molecular sieves is not merely for drying; it scavenges the water generated during the reduction of the N-methylmorpholine N-oxide (NMO) co-oxidant, preventing the formation of gem-diols that would otherwise lead to over-oxidation to the carboxylic acid .

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve (2-methyloxetan-3-yl)methanol (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 10 mL, 0.1 M).

  • Water Scavenging: Add activated powdered 4Å molecular sieves (500 mg/mmol) and NMO (1.5 mmol, 1.5 eq). Stir the suspension at room temperature (20 °C) for 15 minutes to ensure complete moisture sequestration.

  • Catalyst Initiation: Add TPAP (0.05 mmol, 5 mol%) in a single portion.

  • Self-Validation Checkpoint: The reaction mixture should immediately assume a dark green/black hue, indicating the active cycling between Ru(VII) and Ru(IV). If the solution turns pale grey, the NMO is inactive or depleted, and the catalytic cycle has stalled.

  • Monitoring: Stir at room temperature for 1–2 hours. Validate completion via TLC (stain with KMnO₄; the aldehyde will appear as a distinct, faster-running spot compared to the alcohol).

  • Workup: Directly filter the crude black suspension through a short pad of silica gel (to arrest the ruthenium species), eluting generously with Ethyl Acetate (EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure carefully (water bath < 30 °C), as low-molecular-weight oxetane aldehydes exhibit significant volatility.

Protocol B: Synthesis of 2-Methyloxetane-3-carboxylic acid (Sharpless-Type Oxidation)

Causality Focus: RuO₄ is a highly aggressive species. To prevent it from cleaving the oxetane ether linkages, the reaction is forced into a biphasic system (MeCN/EtOAc/H₂O). The active RuO₄ partitions into the organic layer to oxidize the substrate, while the stoichiometric oxidant (NaIO₄) remains in the aqueous layer. Crucially, NaHCO₃ is added to buffer the aqueous layer against the iodic acid byproducts, preventing acid-catalyzed oxetane ring-opening.

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a biphasic solvent mixture of Acetonitrile / Ethyl Acetate / Water in a 2:2:3 volume ratio.

  • Substrate & Buffer: Dissolve (2-methyloxetan-3-yl)methanol (1.0 mmol, 1.0 eq) in 14 mL of the solvent mixture (0.07 M). Add NaIO₄ (4.0 mmol, 4.0 eq) and NaHCO₃ (2.0 mmol, 2.0 eq). The bicarbonate buffer is non-negotiable for oxetane survival.

  • Thermal Control: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath. Low temperatures suppress unwanted ether cleavage.

  • Catalyst Initiation: Add RuCl₃·H₂O (0.05 mmol, 5 mol%).

  • Self-Validation Checkpoint: The organic layer will rapidly turn bright yellow/orange, visually confirming the generation of the active RuO₄ species. If the mixture turns opaque black prematurely, RuO₂ has precipitated, indicating poor biphasic mixing or insufficient NaIO₄.

  • Reaction: Stir vigorously at 0 °C to room temperature for 2–4 hours, monitoring by TLC.

  • Quenching: Once complete, add 1 mL of isopropanol. The color will immediately shift from yellow to black as excess RuO₄ is safely reduced to inert RuO₂.

  • Workup: Filter the mixture through Celite to remove RuO₂. Cool the filtrate to 0 °C and carefully acidify the aqueous layer to pH ~3.5 using 1M NaHSO₄.

  • Isolation: Immediately extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with a minimal amount of brine, dry over Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics and parameters for both optimized protocols, providing a baseline for process scale-up and validation.

Target ProductCatalyst SystemCo-OxidantSolvent SystemTempTypical YieldReaction TimePurity (NMR)
(2-Methyloxetan-3-yl)carbaldehyde TPAP (5 mol%)NMO (1.5 eq)CH₂Cl₂ (Anhydrous)20 °C75–85%1–2 h>95%
2-Methyloxetane-3-carboxylic acid RuCl₃ (5 mol%)NaIO₄ (4.0 eq)MeCN/EtOAc/H₂O (2:2:3)0 °C65–75%2–4 h>92%

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Fuson, C. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150-12233. URL:[Link]

  • Piccialli, V. (2014). "Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species." Molecules, 19(5), 6534-6582. URL:[Link]

  • Griffith, W. P., Ley, S. V., Whitcombe, G. P., & White, A. D. (1987). "Tetra-n-propylammonium perruthenate, a mild and convenient oxidant for alcohols." Journal of the Chemical Society, Chemical Communications, (21), 1625-1627. URL:[Link]

Application Notes & Protocols: (2-Methyloxetan-3-yl)methanol as a Bioisostere in Pharmaceutical Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Bioisosterism and the Rise of Oxetanes

In the intricate process of drug discovery, lead optimization is a critical phase where medicinal chemists systematically modify a promising molecule to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. Bioisosterism, the strategy of replacing a functional group within a lead compound with another group of similar physical or chemical properties, is a cornerstone of this process.[1][2][3] The goal is to fine-tune the molecule's profile, addressing liabilities such as poor solubility, rapid metabolic degradation, or off-target effects without disrupting the key interactions required for biological activity.[1][2]

Recently, strained small rings, particularly oxetanes, have emerged as highly valuable motifs in medicinal chemistry.[4][5][6] These four-membered oxygen-containing heterocycles are not merely inert spacers; they are powerful tools for modulating key drug-like properties.[4][6] The oxetane ring is a polar, metabolically robust, and conformationally constrained unit that can serve as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl moieties.[5][7][8][9] Its introduction can profoundly improve aqueous solubility, increase metabolic stability, and reduce the basicity of adjacent amines.[4][10][11]

This guide focuses on the application of a specific building block, (2-Methyloxetan-3-yl)methanol , as a versatile bioisostere. We will explore its unique physicochemical contributions and provide detailed protocols for its synthetic incorporation and subsequent in vitro evaluation, empowering drug discovery teams to leverage this moiety for successful lead optimization.

Physicochemical Profile and Strategic Advantages of the (2-Methyloxetan-3-yl)methanol Moiety

The decision to incorporate a bioisostere is driven by the need to solve specific problems. The (2-Methyloxetan-3-yl)methanol group offers a multi-faceted solution to several common challenges in drug development.

  • Enhanced Aqueous Solubility: Poor solubility is a primary cause of low bioavailability and unreliable data in biological assays.[12] The inherent polarity of the oxetane ring, combined with the hydroxyl group, makes this moiety an excellent tool for increasing aqueous solubility, often dramatically, when replacing lipophilic groups like tert-butyl or cyclobutyl.[11][13]

  • Improved Metabolic Stability: Metabolism, particularly through the cytochrome P450 (CYP) enzyme family, is a major route of drug clearance.[14] Oxetane rings are generally resistant to CYP-mediated oxidation.[11] While the primary metabolic pathway for some oxetanes can be ring-opening via microsomal epoxide hydrolase (mEH), they often serve to redirect metabolism away from more labile sites on the parent molecule, thereby increasing the compound's half-life.[4][11]

  • Modulation of Lipophilicity and pKa: High lipophilicity (LogD) can lead to poor solubility and increased metabolic degradation.[15] Replacing a non-polar group with the (2-Methyloxetan-3-yl)methanol moiety can effectively reduce LogD.[4] Furthermore, the oxetane is electron-withdrawing, which can lower the basicity (pKa) of adjacent nitrogen atoms. This reduction in pKa can improve permeability and reduce off-target ion channel activity.[4][7][10]

  • Vectorial H-Bonding and Conformational Rigidity: The oxetane oxygen acts as a strong hydrogen bond acceptor, mimicking the properties of a carbonyl group.[7][15] The appended methanol provides a hydrogen bond donor. This dual capability allows for new or preserved interactions within a target's binding pocket. The slightly puckered and rigid nature of the four-membered ring helps to lock in specific conformations, which can lead to improved potency and selectivity.[7][16]

Bioisosteric Replacement Strategy

The diagram below illustrates a common strategy: replacing a metabolically vulnerable and lipophilic gem-dimethyl group with the more polar and stable (2-Methyloxetan-3-yl)methanol moiety to improve the overall drug-like properties of a lead compound.

Caption: Bioisosteric replacement of a gem-dimethyl group.

PART I: Synthetic Incorporation of (2-Methyloxetan-3-yl)methanol

A common and direct method for incorporating the (2-Methyloxetan-3-yl)methanol moiety is through an O-alkylation reaction, such as the Williamson ether synthesis. This protocol outlines a general procedure for coupling the bioisostere to a lead compound containing a suitable leaving group (e.g., a halide or sulfonate ester).

General Workflow for Synthetic Incorporation

Caption: Workflow for Williamson ether synthesis.

Protocol 1: O-Alkylation with a Lead Compound Halide

This protocol describes the reaction of (2-Methyloxetan-3-yl)methanol with a generic lead compound (R-X, where X = Br, I, or OTs).

Materials:

  • (2-Methyloxetan-3-yl)methanol

  • Lead Compound (R-X)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add (2-Methyloxetan-3-yl)methanol (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous DMF (0.1 M).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.3 equivalents) portion-wise.

    • Causality Note: Adding the base at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the more reactive alkoxide.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Addition of Lead Compound: Add a solution of the Lead Compound (R-X) (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (R-X) is consumed.

  • Quenching: Cool the reaction to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.

    • Causality Note: Quenching with a mild acid source like NH₄Cl neutralizes the excess NaH and the reactive alkoxide, preventing unwanted side reactions during workup.

  • Extraction: Transfer the mixture to a separatory funnel, add water and diethyl ether. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART II: In Vitro Characterization Protocols

After successful synthesis, the new analogue must be evaluated to determine if the bioisosteric replacement achieved the desired improvements. The following are standard, field-proven protocols for assessing key ADME (Absorption, Distribution, Metabolism, and Excretion) and potency parameters.

Protocol 2: Aqueous Solubility Determination via Shake-Flask Method

This protocol determines the thermodynamic solubility of a compound, which is considered the gold standard.[17]

Workflow for Shake-Flask Solubility Assay

G A Add excess solid compound to aqueous buffer (e.g., PBS pH 7.4) B Equilibrate on shaker (24-48h at RT) A->B C Separate solid and liquid (Centrifuge/Filter) B->C E Quantify compound in supernatant via HPLC or LC-MS C->E D Prepare calibration curve with known concentrations D->E F Calculate Solubility (µg/mL or µM) E->F

Caption: Workflow for the shake-flask solubility method.

Procedure:

  • Preparation: Add an excess amount of the test compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS), pH 7.4.[7] The goal is to have a visible amount of undissolved solid.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator. Agitate the mixture at room temperature for 24 to 48 hours to ensure equilibrium is reached.[18]

    • Causality Note: A long incubation period is necessary to measure the true thermodynamic solubility, as opposed to kinetic solubility which can be overestimated due to the formation of supersaturated solutions.[17]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes.

  • Sampling: Carefully remove an aliquot of the clear supernatant. Filter the aliquot through a 0.45 µm syringe filter to remove any remaining microscopic particles.

  • Quantification: Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method. Prepare a calibration curve using known concentrations of the test compound dissolved in an appropriate organic solvent (like DMSO or acetonitrile).[12] Dilute the supernatant sample as needed to fall within the linear range of the calibration curve.

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its instrument response to the calibration curve. The resulting value is the thermodynamic aqueous solubility.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the in vitro intrinsic clearance of a compound, providing an early indication of its metabolic fate in the liver.[14][19]

Workflow for HLM Stability Assay

G A Pre-incubate Test Compound with HLM at 37°C B Initiate Reaction by adding NADPH cofactor A->B C Take Aliquots at Time Points (0, 5, 15, 30, 45 min) B->C D Quench Reaction in Aliquots with cold Acetonitrile + Int. Std. C->D E Centrifuge to pellet protein D->E F Analyze Supernatant by LC-MS/MS E->F G Plot ln(% Remaining) vs. Time & Calculate t½ and CLint F->G

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of Human Liver Microsomes (commercially available) in the phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[8][14]

    • Prepare an NADPH regenerating system or a stock solution of NADPH (cofactor) in buffer.[8][14]

    • Prepare a stock solution of the test compound (and positive controls like Verapamil or Propranolol) in DMSO (e.g., 10 mM).

  • Incubation:

    • In a microcentrifuge tube, add the HLM solution and the test compound (final concentration typically 1 µM). Include a "minus cofactor" control.[14]

    • Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.[20]

    • Initiate the metabolic reaction by adding the NADPH solution.[14]

  • Time-Point Sampling:

    • Remove aliquots from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).[14]

    • Immediately quench the reaction for each aliquot by adding it to a tube containing ice-cold acetonitrile with an internal standard.[14]

    • Causality Note: Cold acetonitrile serves two purposes: it precipitates the microsomal proteins to stop all enzymatic activity, and it solubilizes the small molecule analyte for analysis. The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to determine the ratio of the test compound peak area to the internal standard peak area at each time point.

  • Data Calculation:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural log (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Protocol 4: In Vitro Potency (IC₅₀) Determination

This is a general protocol for determining the half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency. This can be adapted for various cell-based or biochemical assays.[21][22][23][24]

Procedure:

  • Cell Plating (for cell-based assays): Plate adherent cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in an incubator (37°C, 5% CO₂).[21]

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate assay buffer or cell culture medium. A typical starting concentration might be 100 µM, diluted in 8-12 steps (e.g., 1:3 dilutions). Include a vehicle control (e.g., DMSO) without the compound.

  • Treatment: Remove the old medium from the cells and add the medium containing the serially diluted compound. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the assay to measure the biological response. For example, in an MTT assay for cell viability, add MTT reagent, incubate, and then add a solubilizing agent before reading the absorbance at the appropriate wavelength.[21]

  • Data Analysis:

    • Normalize the data, setting the vehicle control as 100% activity/viability and a background/no-cell control as 0%.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism.

    • The IC₅₀ is the concentration of the compound that produces a 50% response between the top and bottom plateaus of the curve.[23][24]

PART III: Data Interpretation & Simulated Case Study

To illustrate the potential impact of incorporating (2-Methyloxetan-3-yl)methanol, consider the following simulated data for a lead compound and its oxetane-containing analogue.

Table 1: Comparative Physicochemical and In Vitro Data
ParameterLead Compound (with gem-dimethyl)Oxetane AnalogueRationale for Change
Target Potency (IC₅₀) 50 nM45 nMMaintained or slightly improved potency due to favorable H-bonding interactions and conformational constraint.[7]
Aqueous Solubility (pH 7.4) 5 µg/mL85 µg/mLThe polar oxetane and hydroxyl groups significantly increase hydrophilicity compared to the non-polar alkyl group.[6][11]
HLM Stability (t½) 15 min> 60 minThe oxetane moiety is resistant to CYP450 oxidation, which was the primary clearance pathway for the lead.[4][10]
LogD (pH 7.4) 3.82.5Replacement of a lipophilic group with a polar, H-bond donating/accepting moiety reduces overall lipophilicity.[4]
Calculated pKa (adjacent amine) 8.57.2The electron-withdrawing nature of the oxetane oxygen reduces the basicity of the proximal amine.[4][10]
Analysis of Results

The simulated data demonstrates a successful bioisosteric replacement. The Oxetane Analogue shows a dramatic >15-fold improvement in aqueous solubility and a >4-fold increase in metabolic stability , transforming a challenging lead into a compound with a much more favorable drug-like profile. Crucially, this was achieved while maintaining biological potency . The reduction in LogD and pKa further contributes to an improved ADME profile, suggesting the potential for better oral bioavailability and a lower risk of certain off-target toxicities. This case study highlights the power of (2-Methyloxetan-3-yl)methanol as a strategic tool for overcoming common hurdles in drug discovery.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • Wermuth, U. G., et al. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC.
  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • RSC Publishing. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Cyprotex. (n.d.). Microsomal Stability.
  • SCIRP. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings.
  • ChemRxiv. (n.d.). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
  • MTTlab. (n.d.). Microsomal Stability Assay.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Bio-protocol. (n.d.). Determination of IC50 (half maximal inhibitory concentration) value.
  • Bio-protocol. (n.d.). Microsomal stability studies.
  • ResearchGate. (n.d.). Useful physicochemical features of the oxetane core.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Pharma Excipients. (2025). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
  • PMC. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • PMC. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. Am. J. PharmTech Res.
  • SlideShare. (2012). Application of Bioisosteres in Drug Design.
  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
  • ChemRxiv. (n.d.). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery.
  • ResearchGate. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design.
  • PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

Sources

step-by-step synthesis of STING inhibitors incorporating (2-Methyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis & Integration of (2-Methyloxetan-3-yl)methanol in STING Inhibitor Development

Rationale and Target Biology

The Stimulator of Interferon Genes (STING) is a central adaptor protein in the innate immune response. It is activated by cyclic GMP-AMP (cGAMP), which is synthesized by cGAS in response to cytosolic double-stranded DNA. While STING activation is beneficial in oncology, its chronic hyperactivation drives severe autoinflammatory diseases such as systemic lupus erythematosus (SLE) and systemic sclerosis [2]. Consequently, developing potent, metabolically stable STING inhibitors is a major focus in contemporary drug discovery [1].

Incorporating small, strained heterocycles like oxetanes—specifically the (2-methyloxetan-3-yl)methanol moiety [3]—has emerged as a premier strategy in medicinal chemistry. Oxetanes act as bioisosteres for gem-dimethyl groups and carbonyls, offering distinct pharmacological advantages:

  • Reduced Lipophilicity (logP): Enhances aqueous solubility compared to standard alkyl chains.

  • Metabolic Stability: The strained ring is highly resistant to cytochrome P450-mediated oxidative metabolism.

  • Unique Vectorality: The 2-methyl substitution introduces a chiral center and restricts conformational flexibility, effectively locking the inhibitor into its bioactive conformation.

Pathway dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS Binds cGAMP 2'3'-cGAMP Synthesis cGAS->cGAMP Catalyzes STING STING Activation (ER to Golgi) cGAMP->STING Activates TBK1 TBK1 / IRF3 STING->TBK1 Phosphorylates Inhibitor Oxetane-Modified STING Inhibitor Inhibitor->STING Blocks Transcription Inflammatory Cytokines TBK1->Transcription Translocates

Figure 1: The cGAS-STING signaling pathway and the pharmacological intervention point.

Synthetic Strategies for Oxetane Incorporation

The primary alcohol of (2-methyloxetan-3-yl)methanol provides a versatile synthetic handle. However, the oxetane ring is highly sensitive to strong Brønsted acids and powerful Lewis acids, which readily trigger ring-opening. Therefore, all synthetic transformations must employ mild conditions.

Two primary pathways are utilized to append this moiety to a STING inhibitor core (e.g., indole, benzimidazole, or pyrrolidine-based scaffolds):

  • Oxidation to Carboxylic Acid: Ruthenium-catalyzed oxidation yields 2-methyloxetane-3-carboxylic acid, which is subsequently coupled to core amines via HATU/DIPEA.

  • Direct Mitsunobu Alkylation: The primary alcohol is directly coupled to acidic core heteroatoms (phenols, imides) using DIAD and Triphenylphosphine (PPh3).

Workflow A (2-Methyloxetan-3-yl)methanol B RuCl3 / NaIO4 (Mild Oxidation) A->B Pathway 1 E Mitsunobu Reaction (DIAD/PPh3) with STING Core Phenol A->E Pathway 2 C 2-Methyloxetane-3-carboxylic acid B->C D Amide Coupling (HATU/DIPEA) with STING Core Amine C->D F Final Oxetane-Linked STING Inhibitor D->F E->F

Figure 2: Divergent synthetic workflows for integrating the oxetane moiety.

Detailed Experimental Protocols

Protocol A: Mild Oxidation to 2-Methyloxetane-3-carboxylic acid

Causality & Insight: Traditional oxidants like Jones reagent (CrO3/H2SO4) will destroy the oxetane ring due to high acidity. We utilize a catalytic Ruthenium(III) chloride / Sodium periodate system [1]. This provides a neutral-to-slightly-acidic, highly efficient oxidation pathway that preserves the strained 4-membered ring.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve (2-methyloxetan-3-yl)methanol (300.0 mg, 2.9 mmol, 1.0 equiv.) in a biphasic mixture of Acetonitrile (5.0 mL) and HPLC-grade H2O (1.0 mL).

  • Oxidant Addition: Add Sodium periodate (NaIO4) (1.3 g, 5.9 mmol, 2.0 equiv.) in a single portion. Stir for 5 minutes at room temperature.

  • Initiation: Carefully add Ruthenium(III) chloride hydrate (RuCl3·H2O) (66.2 mg, 0.3 mmol, 0.1 equiv.) in small portions. Self-Validation: The reaction mixture will rapidly transition from clear to a dark brown/black suspension, indicating the formation of the active RuO4 catalytic species.

  • Reaction: Stir vigorously overnight (approx. 16 hours) at room temperature. Monitor completion via TLC (Stain with KMnO4; the primary alcohol spot should disappear).

  • Quenching & Workup: Quench the reaction by adding 10 mL of water. Filter the suspension through a pad of Celite to remove ruthenium salts, washing the pad with Ethyl Acetate (EtOAc).

  • Extraction: Extract the aqueous filtrate with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target carboxylic acid as a crude oil, which can be used directly in Protocol B.

Protocol B: Amide Coupling to STING Inhibitor Core

Causality & Insight: To prevent epimerization at the C3 position of the oxetane ring during coupling, a highly efficient coupling reagent (HATU) combined with a non-nucleophilic base (DIPEA) is employed.

Step-by-Step Procedure:

  • Activation: Dissolve 2-methyloxetane-3-carboxylic acid (1.1 equiv.) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.). Stir at room temperature for 15 minutes to form the active OBt ester.

  • Coupling: Add the amine-bearing STING inhibitor core (1.0 equiv.) to the solution.

  • Monitoring: Stir for 2-4 hours. Self-Validation: Monitor via LC-MS. The mass of the desired product [M+H]+ should dominate the chromatogram, with complete consumption of the core amine.

  • Purification: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF) and saturated NaHCO3. Purify via reverse-phase preparative HPLC.

Protocol C: Direct Mitsunobu Alkylation

Causality & Insight: The order of addition is critical. Adding DIAD last and dropwise at 0°C prevents the premature formation of the unreactive betaine adduct between PPh3 and DIAD, ensuring the oxetane alcohol is efficiently activated for nucleophilic displacement.

Step-by-Step Procedure:

  • Mixture: In a flame-dried flask under N2, dissolve the phenolic STING inhibitor core (1.0 equiv.), (2-methyloxetan-3-yl)methanol (1.2 equiv.), and PPh3 (1.5 equiv.) in anhydrous THF (0.1 M).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Activation: Add DIAD (1.5 equiv.) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Isolation: Concentrate the reaction mixture directly onto silica gel and purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Data & Validation Summary

Quantitative validation is essential to confirm the integrity of the oxetane ring post-synthesis. Table 1 summarizes expected analytical benchmarks for the intermediates and a representative final compound.

CompoundYield (%)Purity (HPLC)LC-MS (m/z)Key 1H-NMR Signals (DMSO-d6 / CDCl3)
(2-Methyloxetan-3-yl)methanol (Starting Material)N/A>98%103.0 [M+H]+δ 4.23 (t, J=5.6 Hz, 1H, oxetane-CH2), 1.10 (d, J=6.4 Hz, 3H, CH3)
2-Methyloxetane-3-carboxylic acid (Intermediate)82%>95%115.1[M-H]-δ 12.5 (br s, 1H, COOH), 4.65 (t, J=6.0 Hz, 1H), 1.35 (d, J=6.2 Hz, 3H)
Oxetane-Amide STING Inhibitor (Final Product)68%>99%Core + 99 Daδ 8.45 (s, 1H, NH), 4.70 (m, 1H, oxetane-CH), 1.41 (d, J=6.2 Hz, 3H)

Table 1: Analytical summary of oxetane-incorporated STING inhibitor synthesis.

References

  • Source: Googleapis.com (IFM Due, Inc. Patent Application)
  • Title: WO 2025/172882 A1 - Substituted pyrrolidine-2-carboxylic acid derivatives as cGAS inhibitors Source: Google Patents URL
  • Title: 2090302-35-3 | (2-Methyloxetan-3-yl)

Application Note: LC-MS/MS Method Development for the Detection of (2-Methyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix Applications: Organic Synthesis Monitoring, In Vitro Assays, and Plasma Pharmacokinetics

Analyte Profiling & The Analytical Challenge

(2-Methyloxetan-3-yl)methanol (CAS: 2090302-35-3; MW: 102.13 g/mol ) is a highly polar, low-molecular-weight aliphatic alcohol containing a strained oxetane ring. In modern medicinal chemistry, oxetanes are heavily utilized as bioisosteres for gem-dimethyl or carbonyl groups to improve aqueous solubility and metabolic stability.

However, detecting this molecule via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a triad of severe analytical challenges:

  • Chromatographic Elution: With a negative logP, the underivatized molecule exhibits virtually no retention on standard Reversed-Phase (RP) C18 columns, co-eluting with the void volume where matrix suppression is catastrophic.

  • Optical Invisibility: The absence of a conjugated π -system renders UV/Vis detectors (e.g., PDA/DAD) ineffective for trace-level quantitation.

  • Poor Ionization Efficiency: Aliphatic alcohols have exceptionally low proton affinities. In positive Electrospray Ionization (ESI+), they struggle to form stable [M+H]+ ions, severely limiting the Limit of Detection (LOD).

Methodological Causality: Strategic Workflows

To overcome these intrinsic limitations, the analytical strategy must be dictated by the required sensitivity and the sample matrix. We present three distinct, field-proven workflows:

  • Workflow A: Direct Aqueous RP-LC/MS (High-Throughput Screening) Causality: For high-concentration synthetic monitoring, derivatization is a bottleneck. By utilizing a sterically protected C18 column (e.g., Kinetex EVO) and a mobile phase buffered with 5 mM Ammonium Bicarbonate ( NH4​HCO3​ ), we achieve two goals: the alkaline pH prevents acid-catalyzed ring-opening of the strained oxetane, while the abundant ammonium ions force the formation of detectable [M+H]+ (m/z 103.1) adducts [1].

  • Workflow B: HILIC-MS/MS (Polar Retention) Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes an inverse gradient (starting with >90% organic). This forces the highly polar oxetane to partition into the water-enriched layer on the stationary phase, shifting its elution away from the void volume and isolating it from early-eluting matrix salts [2].

  • Workflow C: Pre-Column Derivatization (Trace Bioanalysis) Causality: For sub-nanogram sensitivity (e.g., PK studies), the analyte's innate properties are insufficient. Reacting the primary alcohol with Benzoyl Chloride introduces a highly hydrophobic phenyl ring and an ester linkage. The phenyl ring ensures robust retention on standard C18 columns, while the ester carbonyl acts as a potent proton acceptor, boosting ESI+ ionization efficiency by up to 100-fold[3].

Workflow Start Target Analyte: (2-Methyloxetan-3-yl)methanol (Highly Polar, Poor Ionization) Path1 Direct Analysis (High-Throughput) Start->Path1 Fast Screening Path2 Derivatization Analysis (High-Sensitivity Bioanalysis) Start->Path2 Trace Quantitation HILIC HILIC or Specialized C18 (e.g., Kinetex EVO) Path1->HILIC Retain Polar Analyte RPLC Standard C18 RP-LC (High Retention) Path2->RPLC Hydrophobic Tag Added MS1 ESI+ MS/MS Adducts: [M+H]+ or [M+NH4]+ HILIC->MS1 MS2 ESI+ MS/MS Target: [M+Benzoyl+H]+ RPLC->MS2

Caption: Analytical Strategy Decision Tree for (2-Methyloxetan-3-yl)methanol LC-MS/MS Analysis.

Quantitative Data & Parameters

Table 1: Target MS/MS Transitions & Ionization Parameters

Analyte StatePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization ModeLOD Estimate
Underivatized103.1 [M+H]+ 85.1 ( −H2​O )15ESI+~50 ng/mL
Underivatized120.1 [M+NH4​]+ 103.1 ( −NH3​ )10ESI+~25 ng/mL
Benzoylated207.1 [M+H]+ 105.0 (Benzoyl cation)25ESI+~0.1 ng/mL

Table 2: Chromatographic Gradient Profiles

Time (min)Workflow A (%B)Workflow B (%B)Workflow C (%B)
0.010955
1.0509540
2.0955095
3.0955095
3.110955
5.010955

(Note: %B refers to the organic mobile phase specific to each workflow below).

Step-by-Step Experimental Protocols

Workflow A: Direct RP-LC/MS Screening [1]

Designed for rapid reaction monitoring.

  • Column: Phenomenex Kinetex EVO C18, 100Å, 30 × 3 mm, 2.6 µm.

  • Mobile Phases: (A) 5 mM NH4​HCO3​ in LC-MS grade Water; (B) Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Injection: 0.5 µL.

  • Procedure: Dilute the synthetic sample in 10% Acetonitrile/Water. Inject directly using the 2.0-minute ballistic gradient (Table 2). Monitor m/z 103.1 via Single Ion Monitoring (SIM).

Workflow B: HILIC-MS/MS Method [2]

Designed for underivatized polar retention.

  • Column: Waters ACQUITY UPLC BEH Amide, 130Å, 2.1 × 100 mm, 1.7 µm.

  • Mobile Phases: (A) 10 mM Ammonium Formate in Water (+0.1% Formic Acid); (B) 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (+0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Injection: 2.0 µL.

  • Procedure: Reconstitute samples in a minimum of 80% Acetonitrile to match the initial HILIC conditions. Inject and monitor the 103.1→85.1 transition.

Workflow C: Pre-Column Benzoylation RP-LC/MS/MS [3]

Designed for maximum sensitivity in biological matrices.

Mechanism Analyte Analyte (2-Methyloxetan-3-yl)methanol MW: 102.13 Derivative Hydrophobic Derivative Benzoylated Oxetane MW: 206.24 Analyte->Derivative Esterification (Pyridine, RT) Reagent Derivatization Reagent Benzoyl Chloride Reagent->Derivative Detection ESI+ MS/MS Detection m/z 207.1 -> 105.0 Derivative->Detection Enhanced ESI Response

Caption: Pre-column benzoylation mechanism to enhance hydrophobicity and ESI+ ionization efficiency.

  • Reagent Preparation: Prepare a 10% (v/v) solution of Benzoyl Chloride in anhydrous Acetonitrile.

  • Reaction: To 50 µL of extracted sample (e.g., crashed plasma supernatant), add 20 µL of Pyridine (acting as both base and catalyst) and 20 µL of the Benzoyl Chloride solution.

  • Incubation: Vortex for 30 seconds and incubate at room temperature ( 20−25∘C ) for 15 minutes.

  • Quenching: Add 100 µL of Water/Methanol (50:50 v/v) to quench unreacted Benzoyl Chloride.

  • LC-MS/MS: Inject 1.0 µL onto an Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm). Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) at 0.5 mL/min. Monitor the 207.1→105.0 transition.

Self-Validating System Suitability Controls (SST)

To ensure analytical trustworthiness and method integrity, the following self-validating controls must be integrated into every batch:

  • Acid-Degradation Monitor: Oxetane rings are highly susceptible to acid-catalyzed ring-opening, forming 1,3-diols. In Workflows B and C (which utilize formic acid), add an MS/MS transition for the diol degradation product ( [M+H2​O+H]+ m/z 121.1). If this peak exceeds 5% of the parent peak area, the mobile phase acidity is too harsh or the sample diluent has degraded.

  • Derivatization Yield Check (Workflow C): Spike samples with a structurally similar surrogate, such as (3-methyloxetan-3-yl)methanol, prior to derivatization. Tracking the surrogate's benzoylated response ensures the esterification reaction went to completion despite matrix variations.

  • Carryover Blanks: Oxetanes can exhibit non-specific binding to PEEK tubing. Inject a 50:50 Methanol:Water blank immediately following the highest calibration standard. Carryover must be ≤20% of the Lower Limit of Quantitation (LLOQ).

References

  • Title: WO 2023/018781 A1 (LCMS Method A for Oxetanes)
  • Title: Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Title: Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications Source: MDPI URL

cross-coupling reaction conditions using (2-Methyloxetan-3-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Advancing sp³-Rich Bioisosteres via Cross-Coupling of (2-Methyloxetan-3-yl)methanol Derivatives

Introduction & Strategic Rationale

The integration of sp³-rich, three-dimensional motifs into drug candidates is a proven strategy to improve physicochemical properties, including aqueous solubility, target affinity, and metabolic stability[1]. Among these motifs, oxetanes serve as highly effective bioisosteres for gem-dimethyl groups, carbonyls, and morpholines[1]. Specifically, (2-methyloxetan-3-yl)methanol and its derivatives offer a uniquely functionalized scaffold, providing both the steric bulk of the 2-methyl group and a versatile primary alcohol handle for downstream functionalization.

Historically, the incorporation of oxetanes via transition-metal catalysis was hampered by the inherent ring strain (approx. 106 kJ/mol), which often led to undesired ring-opening side reactions[2]. However, recent advancements in Metallaphotoredox Catalysis and Cross-Electrophile Coupling (XEC) have unlocked mild, highly selective pathways to forge C(sp²)–C(sp³) bonds without compromising the oxetane core[3][4]. This application note details the mechanistic rationale and validated protocols for utilizing (2-methyloxetan-3-yl)methanol derivatives in state-of-the-art cross-coupling workflows.

Mechanistic Logic & Causality

To successfully couple the (2-methyloxetan-3-yl)methanol scaffold to aryl or heteroaryl targets, the primary alcohol must first be activated. We focus on two orthogonal activation strategies:

  • Redox-Active Ester (RAE) Activation for Metallaphotoredox Coupling: The alcohol is oxidized to the corresponding carboxylic acid and subsequently converted into an N-hydroxyphthalimide (NHPI) ester. Under visible light irradiation, a photocatalyst (e.g., Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆) undergoes single-electron transfer (SET) to reduce the NHPI ester. This triggers a rapid decarboxylation, generating a transient primary carbon-centered radical at the (2-methyloxetan-3-yl)methyl position[4][5]. This radical is intercepted by a Nickel(II) intermediate, followed by reductive elimination to form the C(sp²)–C(sp³) bond. Causality: The mild, room-temperature generation of the radical prevents the thermal ring-opening typically seen in high-temperature palladium cross-couplings.

  • Halide Activation for Cross-Electrophile Coupling (XEC): The alcohol is converted to a bromide or tosylate. A Nickel catalyst, driven by a terminal stoichiometric reductant (e.g., Mn or Zn dust), selectively inserts into the aryl halide and the alkyl electrophile[3]. Causality: Using a multidentate ligand (such as dtbbpy) tunes the Ni center to favor cross-coupling over homocoupling, while the low operating temperature preserves the strained 4-membered ring[3].

OxetaneCoupling Start (2-Methyloxetan-3-yl)methanol Oxidation Oxidation & NHPI Coupling Start->Oxidation Halogenation Appel Reaction (CBr4/PPh3) Start->Halogenation RAE Redox-Active Ester (RAE) Oxidation->RAE PhotoCat Ir/Ni Metallaphotoredox Visible Light, SET RAE->PhotoCat Radical C(sp³) Radical Intermediate PhotoCat->Radical Product Cross-Coupled Aryl-Oxetane Product (Intact Ring) Radical->Product Bromide (2-Methyloxetan-3-yl)methyl Bromide Halogenation->Bromide XEC Ni-Catalyzed XEC Mn or Zn Reductant Bromide->XEC XEC->Product

Activation and cross-coupling pathways for (2-methyloxetan-3-yl)methanol derivatives.

Quantitative Data: Reaction Condition Comparison

Selecting the appropriate coupling method depends on the electronic nature of the aryl coupling partner and the available laboratory infrastructure (e.g., photoreactors). The table below summarizes the expected performance of each protocol based on empirical benchmarking[6][7].

Coupling StrategyActivation MoietyCatalyst SystemReductant / EnergyAvg. Yield (%)Oxetane Ring RetentionOptimal Aryl Partner
Metallaphotoredox NHPI Ester (RAE)Ir(dF-CF₃-ppy)₂ / NiCl₂·glymeVisible Light (450 nm)65 - 85%>98%Electron-deficient / Neutral Aryl Bromides
Cross-Electrophile (XEC) Alkyl BromideNiI₂ / dtbbpyMn⁰ or Zn⁰ dust50 - 70%~90%Electron-rich Aryl Iodides/Bromides
Suzuki-Miyaura (Control) Alkyl BF₃KPd(dppf)Cl₂Heat (80°C)<20%Low (Ring Opening)N/A (Not recommended for oxetanes)

Step-by-Step Methodologies

Protocol A: Synthesis of (2-Methyloxetan-3-yl)methyl Redox-Active Ester (RAE)

Note: This protocol assumes the prior oxidation of (2-methyloxetan-3-yl)methanol to 2-methyloxetane-3-carboxylic acid using TEMPO/BAIB or standard Swern conditions.

Reagents:

  • 2-Methyloxetane-3-carboxylic acid (1.0 equiv, 10 mmol)

  • N-Hydroxyphthalimide (NHPI) (1.1 equiv, 11 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv, 11 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyloxetane-3-carboxylic acid and NHPI in anhydrous DCM under an argon atmosphere.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DMAP, followed by the dropwise addition of DIC over 5 minutes. Causality: Cooling minimizes exothermic side reactions and prevents premature degradation of the activated ester.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A white precipitate (diisopropylurea) will form.

  • Workup: Filter the mixture through a pad of Celite to remove the urea byproduct. Wash the filtrate sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure RAE.

Protocol B: Decarboxylative Metallaphotoredox Cross-Coupling

Reagents:

  • (2-Methyloxetan-3-yl)methyl RAE (1.5 equiv, 0.75 mmol)

  • Aryl Bromide (1.0 equiv, 0.5 mmol)

  • NiCl₂·glyme (10 mol%, 0.05 mmol)

  • dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (15 mol%, 0.075 mmol)

  • Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (2 mol%, 0.01 mmol)

  • Zn dust (2.0 equiv, 1.0 mmol) - Optional, acts as an electron shuttle to maintain Ni catalytic cycle.

  • Anhydrous DMA (N,N-Dimethylacetamide) (0.1 M)

Procedure:

  • Catalyst Pre-complexation: In a 8 mL glass vial equipped with a Teflon septum cap, add NiCl₂·glyme and dtbbpy. Add 1 mL of anhydrous DMA and stir at 50 °C for 15 minutes until a pale green/blue solution forms, indicating the active Ni-ligand complex.

  • Reagent Addition: Cool to room temperature. Add the Aryl Bromide, the oxetane RAE, the Ir-photocatalyst, and Zn dust. Add the remaining DMA (4 mL).

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen quenches the excited state of the Ir-photocatalyst and rapidly oxidizes the Ni(0) intermediate, halting the reaction[4].

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm Blue LEDs (approx. 30-40 W). Stir vigorously at room temperature for 16-24 hours. Use a cooling fan to ensure the temperature does not exceed 30 °C (heat promotes oxetane ring-opening).

  • Purification: Dilute with EtOAc, wash with water (3x) to remove DMA, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol C: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Reagents:

  • (2-Methyloxetan-3-yl)methyl bromide (1.5 equiv, 0.75 mmol)

  • Aryl Iodide (1.0 equiv, 0.5 mmol)

  • NiI₂ (10 mol%, 0.05 mmol)

  • dtbbpy (10 mol%, 0.05 mmol)

  • Mn dust (3.0 equiv, 1.5 mmol)

  • TMS-Cl (0.1 equiv, 0.05 mmol) - Activates the Mn dust.

  • Anhydrous DMF (0.2 M)

Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, add NiI₂, dtbbpy, and Mn dust to a reaction vial.

  • Solvent & Activation: Add anhydrous DMF. Add TMS-Cl and stir for 10 minutes. Causality: TMS-Cl cleans the oxide layer off the Mn dust, ensuring efficient single-electron reduction of the Ni(II) precatalyst to the active Ni(0) species[3].

  • Coupling: Add the Aryl Iodide and (2-methyloxetan-3-yl)methyl bromide. Seal the vial, remove from the glovebox, and stir at 25 °C for 24 hours.

  • Workup: Quench the reaction by filtering through a short pad of silica to remove Mn dust and Ni salts, eluting with EtOAc. Wash the organic layer with 1M HCl (briefly, to avoid acid-catalyzed ring opening), then brine. Dry and concentrate for chromatography.

Self-Validating System & Troubleshooting

To ensure the integrity of the protocol, scientists must implement a self-validating analytical framework:

  • Monitoring Ring Integrity: The high ring strain of the oxetane makes it susceptible to Lewis acid or thermal degradation[2][3]. Validate the intact oxetane ring in the final product via ¹H NMR: look for the characteristic highly deshielded oxetane ring protons (typically multiplets between δ 4.20 – 4.80 ppm). The disappearance of these peaks alongside the appearance of an alkene or aldehyde signature indicates ring-opening via β-scission.

  • Homocoupling Check: In XEC (Protocol C), if the yield is low, analyze the crude mixture via GC-MS for biaryl (Ar-Ar) homocoupling. If biaryl formation is >20%, reduce the concentration of the aryl halide by using a syringe pump to add it slowly over 4 hours, keeping its steady-state concentration low relative to the alkyl bromide.

References

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Available at:[Link]

  • ScholarWorks. (2023). Cross-Electrophile Coupling of Oxetanes. Available at:[Link]

  • Journal of the American Chemical Society. (2023). Mild Approach to Nucleoside Analogues via Photoredox/Cu-Catalyzed Decarboxylative C–N Bond Formation. Available at:[Link]

  • National Institutes of Health (NIH). (2022). Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis. Available at:[Link]

  • ResearchGate. (2023). Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids Initiated by Oxidation of DIPEA. Available at:[Link]

  • National Institutes of Health (NIH). (2021). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Available at: [Link]

  • Journal of the American Chemical Society. (2025). Enantioconvergent Cross-Electrophile Coupling of 2-Aryloxetanes with Aryl and Vinyl Halides, or Anhydrides. Available at:[Link]

Sources

Application Note: Advanced Chromatographic Isolation of (2-Methyloxetan-3-yl)methanol Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

The incorporation of oxetane rings into pharmaceutical pipelines has revolutionized modern drug design. Acting as metabolically robust, polar bioisosteres for gem-dimethyl and carbonyl groups, oxetanes enhance aqueous solubility while modulating lipophilicity without adding significant steric bulk 1. Among these building blocks, (2-Methyloxetan-3-yl)methanol (CAS: 2090302-35-3) is a critical intermediate for synthesizing complex, functionalized therapeutics.

However, isolating small, strained aliphatic cyclic ethers presents distinct challenges that routinely lead to poor yields and compound degradation if standard purification templates are blindly applied. This technical guide establishes a field-proven, self-validating protocol for the normal-phase purification of (2-Methyloxetan-3-yl)methanol, emphasizing the mechanistic rationale behind mobile phase selection, stationary phase handling, and detection strategies.

Mechanistic Insights & Causality in Purification

A successful purification strategy cannot simply rely on a generic gradient; it must be engineered around the specific physicochemical vulnerabilities of the molecule. The protocol for (2-Methyloxetan-3-yl)methanol is dictated by three core principles:

  • Acid-Catalyzed Ring Opening: Oxetanes possess a high degree of ring strain (approx. 107 kJ/mol). Unmodified silica gel contains mildly acidic silanol groups (pH ~4.5–5.5) that can protonate the oxetane oxygen, triggering an electrophilic ring-opening cascade.

    • Causality & Solution: To prevent degradation during chromatography, the stationary phase must be deactivated. We achieve this by incorporating 0.1% Triethylamine (Et₃N) into the mobile phase, which competitively binds and neutralizes the acidic silanol sites 2.

  • Absence of a UV Chromophore: (2-Methyloxetan-3-yl)methanol lacks a conjugated π-system.

    • Causality & Solution: Standard UV detectors (e.g., 254 nm or 280 nm) are entirely blind to this eluting product. Fraction collection must be guided by universal mass detectors (such as Evaporative Light Scattering Detection - ELSD, or Charged Aerosol Detection - CAD) or validated manually using Thin Layer Chromatography (TLC) coupled with an oxidative stain like Potassium Permanganate (KMnO₄) 3.

  • High Volatility vs. Hydrogen Bonding: The primary hydroxyl group creates strong hydrogen-bonding interactions with the silica matrix, requiring polar eluents (Ethyl Acetate) for desorption. Conversely, its low molecular weight (102.13 g/mol ) makes it highly volatile.

    • Causality & Solution: Post-column solvent evaporation must be strictly temperature-controlled (< 30°C) to prevent yield loss via volatilization.

Workflow Visualization

PurificationWorkflow A Crude Mixture B Dry Loading on Celite A->B C Flash Chromatography (Silica + 0.1% Et3N) B->C D Automated ELSD/CAD C->D If available E Manual Fractionation C->E Alternative F KMnO4 TLC Validation D->F Cross-check E->F G Concentration (< 30°C) F->G H Pure (2-Methyloxetan-3-yl)methanol G->H

Workflow for the isolation and chromatographic purification of oxetane intermediates.

Quantitative Data & Parameters

Table 1: Physicochemical & Chromatographic Properties

ParameterValue / Description
Compound Name (2-Methyloxetan-3-yl)methanol
Molecular Weight 102.13 g/mol
UV Absorbance None (Requires ELSD, CAD, RI, or TLC Staining)
TLC Stain KMnO₄ (Yields a bright yellow spot on a purple background)
Recommended Stationary Phase Silica Gel (200-400 mesh, 60 Å) deactivated with Et₃N
Target R_f Value ~0.35 in 1:1 Hexanes : Ethyl Acetate

Table 2: Optimized Gradient Elution Profile (Normal Phase)

Column Volume (CV)% Hexanes (w/ 0.1% Et₃N)% Ethyl AcetatePurpose
0.0 - 2.095%5%Elute non-polar organic impurities and residual starting materials.
2.0 - 6.095% → 50%5% → 50%Linear ramp to desorb the polar oxetane alcohol.
6.0 - 10.050%50%Isocratic hold to elute (2-Methyloxetan-3-yl)methanol.
10.0 - 12.00%100%Final column flush for highly polar byproducts.

Self-Validating Experimental Protocol

Step 1: Sample Preparation (Dry Loading)

Note: Liquid loading of highly polar crude mixtures often leads to severe band broadening. Dry loading ensures a tight injection band.

  • Dissolve the crude reaction mixture containing (2-Methyloxetan-3-yl)methanol in a minimum volume of Dichloromethane (DCM).

  • Add Celite 545 (approximately 2–3 times the mass of the crude mixture). Critical Insight: Avoid using silica gel for dry loading to minimize the residence time of the oxetane on an acidic matrix prior to elution.

  • Evaporate the solvent under reduced pressure (bath temperature 25°C) until a free-flowing, dry powder is obtained.

Step 2: Column Equilibration
  • Select a high-performance spherical silica gel column appropriately sized for your crude mass (typically a 1:40 sample-to-silica ratio).

  • Prepare the equilibration solvent: 100% Hexanes containing 0.1% (v/v) Triethylamine (Et₃N).

  • Flush the column with 3–5 column volumes (CV) of the equilibration solvent to fully deactivate the acidic silanols.

Step 3: Gradient Elution
  • Load the Celite-bound sample cartridge onto the pre-equilibrated column.

  • Initiate the gradient according to the optimized profile (see Table 2 ). The strong hydrogen bonding of the primary hydroxyl group requires a steady ramp to 50% Ethyl Acetate.

  • If using an automated flash system, route the flow through an ELSD or CAD detector. If these are unavailable, collect standard fraction volumes blindly (e.g., 15 mL fractions for a 40 g column).

Step 4: Fraction Analysis & Validation

This step creates the self-validating loop, ensuring the collected fractions contain the target molecule rather than a UV-active impurity.

  • Spot 2 μL of each collected fraction sequentially onto a silica gel TLC plate.

  • Develop the plate in a chamber containing 1:1 Hexanes : Ethyl Acetate.

  • Dip the developed plate in a Potassium Permanganate (KMnO₄) stain solution, wipe the back, and gently heat with a heat gun. The (2-Methyloxetan-3-yl)methanol will rapidly oxidize, appearing as a bright yellow spot against a vibrant purple background.

  • Pool the fractions containing the pure product.

Step 5: Solvent Recovery
  • Transfer the pooled fractions to a round-bottom flask.

  • Concentrate in vacuo using a rotary evaporator. Critical Step: Maintain the water bath at ≤ 30°C and carefully monitor the vacuum (> 50 mbar) to prevent the co-evaporation of the volatile oxetane intermediate.

  • Purge the flask with Argon or Nitrogen and store the purified intermediate at -20°C to ensure long-term stability.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: ACS Publications URL:[Link]

  • Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues Source: National Institutes of Health (PMC) URL:[Link]

  • SUPPORTING INFORMATION 2-(Aryl-Sulfonyl)Oxetanes as Designer 3-Dimensional Fragments for Fragment Screening Source: The Royal Society of Chemistry URL:[Link]

Sources

derivatization of (2-Methyloxetan-3-yl)methanol for API scaffold attachment

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Derivatization of (2-Methyloxetan-3-yl)methanol for API Scaffold Attachment

Introduction & Strategic Rationale

The integration of oxetane rings into Active Pharmaceutical Ingredients (APIs) has revolutionized modern medicinal chemistry. As highly effective bioisosteres for gem-dimethyl, carbonyl, and morpholine groups, oxetanes profoundly optimize the pharmacokinetic profiles of drug candidates[1].

Specifically, (2-Methyloxetan-3-yl)methanol represents an advanced, stereochemically rich building block. The addition of the 2-methyl group introduces a chiral center and specific steric bulk that can critically influence target-pocket binding and restrict the trajectory of the attached API scaffold[2]. However, the inherent ring strain (~107 kJ/mol) and the Lewis basicity of the oxetane oxygen make this heterocycle highly susceptible to acid-catalyzed ring opening. Consequently, derivatizing the primary hydroxyl group for API attachment requires meticulously designed, mild synthetic pathways that avoid strong acids or harsh electrophiles[3].

Physicochemical Impact of Oxetane Integration

Replacing traditional lipophilic groups with an oxetane motif fundamentally alters the physicochemical properties of the resulting API. The table below summarizes the quantitative advantages of this bioisosteric replacement.

PropertyTraditional Motif (e.g., gem-dimethyl)Oxetane Bioisostere EquivalentImpact on API Performance
Lipophilicity (LogD) Baseline (Higher)Lowered by ~0.5 to 1.0 unitsDramatically improves aqueous solubility and reduces non-specific protein binding[1].
Amine Basicity (pKa) Minimal inductive effectLowered by ~3.0 pKa unitsMitigates hERG toxicity liabilities and prevents phospholipidosis[4].
Metabolic Stability Prone to CYP450 oxidationHighly resistant to oxidationDecreases intrinsic clearance ( CLint​ ) and prolongs in vivo half-life[1].
Conformational Space Flexible or flatRigid, 3D spatial projectionEnhances target affinity by locking the API into a bioactive conformation[3].

Derivatization Workflows

To successfully attach (2-Methyloxetan-3-yl)methanol to an API scaffold, three primary pathways are utilized depending on the nucleophilic/electrophilic nature of the target API.

Workflow SM (2-Methyloxetan-3-yl)methanol Aldehyde Oxidation to Aldehyde (PDC / Swern) SM->Aldehyde Mild Oxidation LG Activation to Mesylate (MsCl, Et3N) SM->LG Sulfonylation Ether Mitsunobu Coupling (DIAD, PPh3) SM->Ether Direct Coupling API_RedAm Reductive Amination (API-NH2) Aldehyde->API_RedAm NaBH(OAc)3 API_NAlk Nucleophilic Substitution (API-NH / API-OH) LG->API_NAlk Base, Heat API_Ether Aryl Ether Formation (API-Phenol) Ether->API_Ether 0°C to RT

Workflow for the .

Experimental Protocols & Causality

Pathway A: Mild Oxidation & Reductive Amination

Objective: Convert the primary alcohol to (2-methyloxetan-3-yl)carbaldehyde for subsequent reductive amination with an amine-containing API. Causality & Expert Insight: Traditional oxidants like Jones reagent ( CrO3​/H2​SO4​ ) generate strong acids that immediately cleave the oxetane ring into 1,3-diols. Pyridinium dichromate (PDC) in anhydrous dichloromethane (DCM) provides a strictly neutral environment, preserving the heterocycle[5]. Furthermore, oxetane-carbaldehydes are highly volatile and prone to polymerization; thus, aqueous workups must be avoided.

Step-by-Step Protocol:

  • Preparation: Dissolve (2-Methyloxetan-3-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Oxidation: Add PDC (1.5 eq) portion-wise over 15 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and stir at room temperature for 12–16 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (KMnO4 stain, as the product lacks a UV chromophore). The disappearance of the strongly staining alcohol spot indicates completion.

  • Filtration: Filter the black suspension through a pad of Celite layered over silica gel. Wash the pad thoroughly with DCM.

  • API Attachment (Reductive Amination): Do not concentrate the filtrate to dryness. Directly add the API-amine (0.9 eq) and acetic acid (1.0 eq) to the DCM solution. Stir for 1 hour, then add NaBH(OAc)3​ (1.5 eq). Stir until complete.

Pathway B: Mesylation & Nucleophilic Displacement

Objective: Activate the hydroxyl group as a mesylate for SN​2 displacement by API nucleophiles (e.g., phenols, heterocycles, or secondary amines). Causality & Expert Insight: Direct halogenation (using SOCl2​ or PBr3​ ) generates HCl or HBr , which rapidly opens the oxetane ring. Sulfonylation using Methanesulfonyl chloride (MsCl) in the presence of an excess amine base traps all generated acid. While triflates are more reactive, oxetanyl-triflates are notoriously unstable and can undergo spontaneous ring expansion. Mesylates offer the optimal balance of reactivity and shelf-stability[3].

Step-by-Step Protocol:

  • Preparation: Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.3 M). Add Triethylamine ( Et3​N , 2.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool to 0 °C.

  • Activation: Add MsCl (1.2 eq) dropwise over 10 minutes. Maintain the temperature at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Self-Validation (In-Process Control): Quench a 10 µL aliquot in saturated NaHCO3​ and extract with ethyl acetate. GC-MS should show complete conversion to the mesylate mass ( M+78 ).

  • Workup: Wash the reaction mixture with ice-cold saturated NaHCO3​ and brine. Dry over Na2​SO4​ and concentrate under reduced pressure at <30 °C to prevent thermal degradation.

  • API Attachment: Dissolve the crude mesylate and the target API-nucleophile in DMF. Add K2​CO3​ (2.0 eq) and heat to 60 °C until displacement is complete.

Pathway C: Direct Mitsunobu Etherification

Objective: Directly couple the alcohol to a phenolic or acidic heterocyclic API scaffold without isolating a reactive intermediate. Causality & Expert Insight: The Mitsunobu reaction is ideal for oxetanes because it operates under completely neutral, redox-driven conditions. The order of addition is critical: adding the azodicarboxylate (DIAD) last ensures that the highly reactive betaine intermediate reacts immediately with the API, preventing unwanted side reactions with the oxetane oxygen.

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask, dissolve (2-Methyloxetan-3-yl)methanol (1.2 eq), the phenolic API (1.0 eq), and Triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF (0.1 M). Cool to 0 °C under argon.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes. The solution will turn transiently yellow.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation (In-Process Control): LC-MS analysis should confirm the disappearance of the API mass and the appearance of the target ether mass. The presence of Triphenylphosphine oxide (TPPO) is expected.

  • Purification: Concentrate the mixture. To precipitate the bulk of the TPPO, triturate the residue with cold diethyl ether/hexane (1:1), filter, and purify the filtrate via reverse-phase or silica gel chromatography.

References

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link]

  • Unimolecular Reactions of 2-Methyloxetanyl and 2-Methyloxetanylperoxy Radicals Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Troubleshooting & Optimization

how to prevent oxetane ring-opening during (2-Methyloxetan-3-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience premature degradation of oxetane rings during multistep synthesis. The oxetane ring possesses a moderate ring strain of approximately 25.5 kcal/mol[1]. While 3,3-disubstituted oxetanes are generally robust due to steric shielding of the C–O σ* antibonding orbital[2], (2-methyloxetan-3-yl)methanol presents a unique mechanistic vulnerability.

This guide provides field-proven, self-validating protocols and troubleshooting steps to preserve this specific oxetane core during your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my (2-methyloxetan-3-yl)methanol ring-open so easily compared to my 3,3-disubstituted oxetane building blocks? A: The causality lies in electronic effects. In acidic environments, the oxetane oxygen becomes protonated. The C2-methyl group provides hyperconjugative stabilization to the adjacent carbon, weakening the C2–O bond and promoting an SN1-like cleavage[2]. 3,3-disubstituted oxetanes lack this C2 stabilization and are sterically hindered, making them far more stable[1].

Q2: I need to oxidize the primary alcohol to an aldehyde. Can I use a Swern or Jones oxidation? A: Do not use Jones reagent. The strongly acidic conditions (chromic acid/sulfuric acid) will instantly cleave the oxetane ring[3]. Swern oxidation is generally safe, but Dess-Martin Periodinane (DMP) is the industry standard for oxetane-containing alcohols[4]. Expert Insight: DMP reactions generate acetic acid as a byproduct. You must run the reaction in the presence of solid sodium bicarbonate ( NaHCO3​ ) to act as an acid scavenger and prevent auto-catalytic ring opening.

Q3: How does the oxetane ring behave under basic conditions during alkylations? A: Oxetanes are exceptionally stable under basic conditions[1]. Ring-opening under basic conditions is virtually non-existent because the high energy barrier for nucleophilic attack on the strained ring is not easily overcome without prior electrophilic activation (protonation)[1]. Williamson etherifications using NaH or esterifications using mild bases (like Hünig's base) are highly recommended[3].

Q4: Can I reduce downstream esters or amides without popping the ring? A: Yes, but temperature control is critical. Strong reducing agents like LiAlH4​ can cause decomposition if used above 0 °C. It is mandatory to perform LiAlH4​ reductions at cryogenic temperatures (–30 °C to –10 °C)[3]. Alternatively, use milder reagents like NaBH4​ at 0 °C, which are well-tolerated[3].

Part 2: Quantitative Stability Matrix

To aid in rapid decision-making, consult the following stability matrix before subjecting (2-methyloxetan-3-yl)methanol to any reagents.

Reaction ConditionReagent ExamplesStability of (2-Methyloxetan-3-yl)methanolRecommended Action
Strong Acids HCl , H2​SO4​ , TFA Highly Unstable (Rapid cleavage)Avoid entirely. Use basic/neutral alternatives.
Mild/Lewis Acids AcOH , BF3​⋅OEt2​ Vulnerable (Slow degradation)Buffer reactions (e.g., add NaHCO3​ ).
Strong Bases NaH , LiOH , NaOH Highly Stable Preferred conditions for alkylation/hydrolysis.
Mild Bases DIPEA , Et3​N , K2​CO3​ Highly Stable Preferred for acylations/esterifications.
Strong Reductants LiAlH4​ (> 0 °C)Unstable (Ring opens)Cool to -30 °C or switch to NaBH4​ .
Oxidants (Acidic) Jones ReagentHighly Unstable Avoid entirely.
Oxidants (Mild) DMP, Swern, TEMPOStable (If buffered)Buffer DMP with NaHCO3​ to neutralize AcOH .

Part 3: Visual Workflows & Mechanisms

Mechanism A (2-Methyloxetan-3-yl)methanol (Intact Ring) B Protonated Oxetane (Activated) A->B H+ (Acid) C C2-Carbocation (Methyl-Stabilized) B->C C2-O Cleavage (SN1-like) D 1,3-Diol Derivative (Ring-Opened) C->D H2O/Nucleophile

Acid-catalyzed ring-opening mechanism of 2-methyloxetanes via C2-carbocation.

Workflow Start Reaction on (2-Methyloxetan-3-yl)methanol Oxidation Oxidation of -OH Start->Oxidation Alkylation Alkylation/Protection Start->Alkylation Workup Reaction Workup Start->Workup DMP Use DMP + NaHCO3 (Safe) Oxidation->DMP Jones Jones Reagent (Ring Opens) Oxidation->Jones Base NaH / Mild Base (Safe) Alkylation->Base AcidCat Acid Catalysis (Ring Opens) Alkylation->AcidCat Neutral pH > 7 Quench (Safe) Workup->Neutral AcidWorkup Aqueous Acid Quench (Ring Opens) Workup->AcidWorkup

Safe vs. hazardous reaction condition decision tree for oxetane preservation.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Buffered Oxidation to 2-Methyloxetane-3-carbaldehyde

Causality Check: DMP inherently releases acetic acid during alcohol oxidation. Unbuffered, this local acidity will ring-open the sensitive 2-methyloxetane. Adding solid NaHCO3​ creates a self-validating, acid-free microenvironment that neutralizes the byproduct in situ.

  • Setup: Flame-dry a round-bottom flask and purge with inert gas (Argon/ N2​ ).

  • Reagents: Dissolve (2-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Buffering: Add solid NaHCO3​ (5.0 eq) to the stirring solution.

  • Oxidation: Cool the suspension to 0 °C. Add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature. Monitor via TLC. Note: Stain with KMnO4​ . Avoid acidic stains like p-Anisaldehyde, which will degrade the oxetane spot directly on the silica plate, leading to false negatives.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 30 minutes until the organic layer is clear (this safely reduces unreacted DMP). Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Safe Williamson Etherification (Alkylation)

Causality Check: Basic conditions prevent the electrophilic activation of the oxetane oxygen, completely shutting down the SN1-like degradation pathway[1].

  • Setup: In a dry flask under Argon, dissolve the oxetane alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride ( NaH , 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H2​ evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Crucial Step: Do not quench with strong acids. Quench carefully with ice-cold water or mildly buffered saturated aqueous NH4​Cl . Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

References

  • [2] Oxetanes in Drug Discovery Campaigns | Source: nih.gov | URL:

  • [1] Assessing the stability of the oxetane ring under various chemical conditions | Source: benchchem.com | URL:

  • [4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Source: acs.org | URL:

  • [3] Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | Source: chemrxiv.org | URL:

Sources

Technical Support Center: Optimizing Reaction Yields in the Functionalization of (2-Methyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for (2-Methyloxetan-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The unique structure of (2-Methyloxetan-3-yl)methanol, featuring a primary alcohol adjacent to a strained oxetane ring, offers significant advantages in drug design, including improved solubility and metabolic stability.[1][2] However, this same structural arrangement presents specific synthetic challenges.

This document moves beyond standard protocols to provide a troubleshooting framework based on mechanistic principles and field-proven insights. Our goal is to help you anticipate potential issues, diagnose problems when they arise, and rationally optimize your reaction conditions to maximize yield and purity.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Before initiating a reaction, understanding the substrate's inherent properties is critical. The interplay between the primary alcohol and the strained four-membered ether dictates its reactivity.

Q1: What are the primary stability concerns and handling requirements for (2-Methyloxetan-3-yl)methanol?

A1: The primary stability concern is the acid- and base-sensitivity of the oxetane ring.[3] The ring strain makes it susceptible to nucleophilic or acid-catalyzed ring-opening, which is often the primary pathway for byproduct formation.[4][5]

  • Handling: The compound is an irritant and potential sensitizer; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Storage: It should be stored under an inert atmosphere (Nitrogen or Argon), refrigerated (2-8°C), and protected from heat and strong oxidizing agents to ensure long-term purity.[7][8]

Q2: What are the most common strategies for functionalizing the primary hydroxyl group?

A2: The primary alcohol can be functionalized using standard organic transformations. The three most common and synthetically useful pathways are:

  • Tosylation (or Mesylation): To convert the alcohol into a good leaving group for subsequent nucleophilic substitution (SN2) reactions.[9]

  • Acylation/Esterification: To form esters, which can be prodrugs or key intermediates.

  • Etherification (Williamson Synthesis): To introduce a variety of ether linkages.[10]

Q3: How does the oxetane ring influence the reactivity of the adjacent primary alcohol?

A3: The oxetane ring has a moderate electron-withdrawing inductive effect, which can slightly increase the acidity of the alcohol proton compared to a simple alkyl alcohol. However, its most significant influence is steric. The ring provides moderate bulk, which can influence the approach of reagents. More importantly, reaction conditions chosen for the alcohol must be mild enough to avoid concomitant reaction with the oxetane ring itself.

Section 2: Troubleshooting Guide for Common Functionalizations

This section addresses specific, common problems encountered during the functionalization of (2-Methyloxetan-3-yl)methanol in a question-and-answer format.

Tosylation & Mesylation Reactions

Activating the primary alcohol as a sulfonate ester is a frequent first step. However, this reaction is often plagued by side products and incomplete conversion.

Q: My tosylation reaction is sluggish, showing only partial conversion even after extended reaction times. How can I drive it to completion?

A: Low conversion is a common issue. The cause is often related to insufficient reactivity of the system or deactivation of the reagents. Here is a systematic approach to troubleshoot:

  • Reagent Stoichiometry & Choice: Ensure you are using a sufficient excess of reagents. For challenging tosylations, increasing the equivalents of both tosyl chloride (TsCl) and the base can be effective.[11] If TsCl is still ineffective, tosyl anhydride (Ts₂O) is a more powerful activating agent and may improve results.[11]

  • Base Selection: The choice of base is critical. While triethylamine (Et₃N) is common, it can sometimes be insufficient. Pyridine, used as a solvent or co-solvent, is often more effective. For highly stubborn cases, a stronger, non-nucleophilic base may be required, but this increases the risk of side reactions.

  • Catalyst Addition: The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst (0.1-0.3 eq.) can dramatically accelerate the reaction rate by forming a highly reactive intermediate with TsCl.[9][12]

  • Temperature & Concentration: While these reactions are typically started at 0°C to control exotherms, allowing the reaction to slowly warm to room temperature and stir overnight can improve conversion.[13] Increasing the concentration can also favor the desired bimolecular reaction.

ParameterStandard ConditionOptimization Step 1Optimization Step 2Rationale
Tosylation Agent TsCl (1.2 eq.)TsCl (1.5-2.0 eq.)Ts₂O (1.5 eq.)Increases electrophilicity and reaction rate.
Base Et₃N (1.5-2.0 eq.)Pyridine (3.0+ eq.)iPr₂NEt (Hünig's base)Increases basicity; Pyridine can also act as a solvent/catalyst.
Catalyst NoneDMAP (0.1 eq.)DMAP (0.3 eq.)Acts as a superior acyl/sulfonyl transfer agent.[14]
Temperature 0°C to RTRT40-50°C (monitor closely)Provides activation energy for slower reactions.[9]

Q: I'm observing a significant byproduct with a similar polarity to my desired tosylate, but it doesn't appear to be starting material. What is it likely to be?

A: It is highly probable you are forming the corresponding alkyl chloride, (2-Methyloxetan-3-yl)methyl chloride. This is a well-documented side reaction where the chloride ion generated from the base (e.g., triethylamine hydrochloride) displaces the in-situ-formed tosylate.[15]

  • Mechanism: The reaction of TsCl with an alcohol in the presence of an amine base like Et₃N or pyridine generates a stoichiometric amount of the corresponding ammonium chloride salt. The chloride ion can then compete as a nucleophile, attacking the tosylate intermediate to yield the alkyl chloride and displacing the tosylate anion.

  • Solutions:

    • Use Tosyl Anhydride (Ts₂O): This avoids introducing a nucleophilic chloride counter-ion into the reaction mixture.

    • Change the Solvent/Base System: Using pyridine as the base and solvent can sometimes minimize this side reaction. Alternatively, using a base whose conjugate acid salt is less soluble in the reaction medium can help.

    • Use a Different Sulfonylating Agent: Consider using methanesulfonyl chloride (MsCl). The resulting mesylate is often more stable and less prone to displacement under the reaction conditions.

Q: My reaction workup is messy, and I'm losing my product to the aqueous layer. I suspect ring-opening. How can I confirm this and prevent it?

A: This is a critical issue stemming from the instability of the oxetane ring. Both acidic and strongly basic conditions can catalyze hydrolysis or ring-opening by other nucleophiles (e.g., water, hydroxide). The resulting diol or ether-alcohol byproducts are highly polar and will be lost during a standard extractive workup.

  • Confirmation: The easiest way to confirm ring-opening is by LC-MS analysis of the crude reaction mixture. Look for masses corresponding to the addition of water (M+18) or other nucleophiles to your starting material.

  • Prevention:

    • Strict pH Control: Avoid acidic quenches. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer for the initial wash.

    • Milder Bases: Use bases like pyridine or 2,6-lutidine instead of stronger amines if possible. Avoid inorganic bases like NaOH or KOH during the reaction itself.

    • Temperature Management: Keep the reaction temperature as low as feasible. Ring-opening is often accelerated at higher temperatures.

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can act as a nucleophile, especially if the oxetane oxygen is activated by Lewis or Brønsted acids.[12]

Visualizing the Problem: Ring-Opening Side Reaction

The following diagram illustrates the general acid-catalyzed mechanism for oxetane ring-opening, a common source of yield loss.

G Acid-Catalyzed Oxetane Ring-Opening cluster_reactants Reactants cluster_mechanism Mechanism SM Oxetane (Substrate) ProtonatedOxetane Protonated Oxetane (Activated) SM->ProtonatedOxetane Protonation (Fast Equilibrium) Acid H-A (Acid Catalyst) Acid->ProtonatedOxetane Protonation (Fast Equilibrium) Nuc Nu-H (Nucleophile, e.g., H₂O) RingOpened Ring-Opened Product Nuc->RingOpened Nucleophilic Attack (Rate-Determining Step) ProtonatedOxetane->RingOpened Nucleophilic Attack (Rate-Determining Step)

Caption: Acid-catalyzed ring-opening of the oxetane moiety.

Williamson Etherification

This classic method involves deprotonating the alcohol with a strong base followed by alkylation. The key is balancing the base strength to deprotonate the alcohol without attacking the oxetane ring.

Q: My Williamson etherification with NaH is giving a low yield. What are the common pitfalls?

A: Low yields in this reaction typically stem from four issues: incomplete deprotonation, side reactions with the alkylating agent, degradation of the substrate, or poor quality reagents.

  • Base Quality and Deprotonation: Sodium hydride (NaH) is often sold as a dispersion in mineral oil, which must be washed away with dry hexanes or THF before use. Ensure the NaH is fresh and reactive. The deprotonation step (formation of the alkoxide) should be allowed to proceed for 30-60 minutes at 0°C to room temperature before adding the alkylating agent. Cessation of hydrogen gas evolution is a good visual cue.[16]

  • Solvent Choice: Use a dry, polar aprotic solvent like THF or DMF. DMF can accelerate SN2 reactions but may require higher purification temperatures. THF is often a good starting point.[16]

  • Alkylating Agent Reactivity: The reactivity order is R-I > R-Br > R-Cl. If you are using an alkyl chloride and getting low yields, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

  • Elimination Side Reaction: If you are using a secondary or bulky primary alkyl halide, elimination (E2) can compete with substitution (SN2), especially at higher temperatures. Use the lowest possible temperature that allows the reaction to proceed.

Section 3: Optimized Experimental Protocols

These protocols provide a validated starting point for key transformations.

Protocol 1: High-Yield Tosylation of (2-Methyloxetan-3-yl)methanol

This protocol uses tosyl anhydride to avoid the formation of the alkyl chloride byproduct.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (2-Methyloxetan-3-yl)methanol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base and Catalyst Addition: Add pyridine (3.0 eq.) followed by DMAP (0.1 eq.). Stir for 5 minutes.

  • Tosylation: Add p-toluenesulfonic anhydride (Ts₂O, 1.5 eq.) portion-wise, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture back to 0°C. Slowly add a saturated aqueous solution of NaHCO₃ to quench excess anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with more DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine and DMAP), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes).

Protocol 2: Optimized Williamson Etherification

This protocol focuses on controlled deprotonation to maximize yield and minimize degradation.

  • Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in oil, 1.2 eq.). Wash the NaH three times with anhydrous hexanes, decanting the solvent carefully via cannula each time.

  • Suspension: Suspend the washed NaH in anhydrous THF (approx. 0.5 M). Cool the suspension to 0°C.

  • Deprotonation: Dissolve (2-Methyloxetan-3-yl)methanol (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then at room temperature for 30 minutes until H₂ evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0°C. Add the alkyl halide (e.g., prenyl chloride, 1.1 eq.) dropwise.[16] If the reaction is sluggish, a catalytic amount of NaI can be added.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to 0°C and cautiously quench by the dropwise addition of water or saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with diethyl ether or ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ether can be purified by flash chromatography or fractional distillation.[16]

Visualizing the Workflow: A Troubleshooting Decision Tree

G start Functionalization Reaction Initiated check_tlc Monitor by TLC/LC-MS (after 2-4 hours) start->check_tlc is_complete Reaction Complete? check_tlc->is_complete workup Proceed to Workup & Purification is_complete->workup Yes no_progress Incomplete or No Reaction? is_complete->no_progress No byproducts New Spots/Peaks Observed? no_progress->byproducts No, but new spots troubleshoot_reagents 1. Check Reagent Quality/Stoichiometry 2. Increase Temperature/Concentration 3. Add Catalyst (e.g., DMAP) no_progress->troubleshoot_reagents Yes analyze_byproducts Analyze Byproducts (LC-MS, NMR) byproducts->analyze_byproducts Yes troubleshoot_reagents->check_tlc Re-run Reaction is_ring_opened Ring-Opening (M+18)? analyze_byproducts->is_ring_opened is_chloride Alkyl Chloride (Tosylation)? analyze_byproducts->is_chloride is_ring_opened->is_chloride No solution_ring_opening Use Milder Base/Acid-Free Workup Lower Reaction Temperature is_ring_opened->solution_ring_opening Yes solution_chloride Switch to Tosyl Anhydride (Ts₂O) is_chloride->solution_chloride Yes solution_other Re-evaluate Reaction Mechanism Consider Alternative Route is_chloride->solution_other No

Caption: A decision tree for troubleshooting functionalization reactions.

References

  • EvitaChem. (2,2,3-Trimethyloxetan-3-yl)methanol Technical Details. EvitaChem.
  • Baran, P. S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]

  • The Royal Society of Chemistry. (2017). General procedure for alcohol tosylation. The Royal Society of Chemistry. [Link]

  • Reddit r/Chempros Discussion. (2025). Tosylation protocol?. Reddit. [Link]

  • Google Patents. (2006). 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
  • Li, F., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Dalton Transactions. [Link]

  • Li, D., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. [Link]

  • NextSDS. (2-methyloxolan-3-yl)methanol — Chemical Substance Information. NextSDS. [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

  • Larrow, J. F., & Lindsley, C. W. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

Sources

Technical Support Center: Troubleshooting (2-Methyloxetan-3-yl)methanol Oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on oxetanes as metabolically stable isosteres for gem-dimethyl groups and carbonyls, the oxidation of oxetanyl alcohols to aldehydes has become a critical, yet notoriously problematic, synthetic node.

The oxidation of (2-Methyloxetan-3-yl)methanol presents a unique triad of challenges: the intrinsic ring strain of the oxetane core (~106 kJ/mol) making it highly sensitive to acid[1], the steric hindrance imposed by the adjacent 2-methyl group, and the extreme volatility of the resulting aldehyde. This guide synthesizes field-proven methodologies to help you diagnose and resolve low conversion rates and poor isolated yields.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the following logical decision tree to identify the root cause of your low yield.

DiagnosticWorkflow A Issue: Low Yield in Oxidation B Step 1: Analyze Crude Reaction via NMR/GC-MS A->B C Is (2-Methyloxetan-3-yl)methanol fully consumed? B->C D Yes (>95% Consumed) C->D  Full Conversion E No (Reaction Stalled) C->E  Incomplete F Check Volatility: Aldehyde lost during rotary evaporation? D->F  Clean Baseline G Check Degradation: Acid-catalyzed ring opening occurred? D->G  Messy Baseline H Steric Hindrance: 2-Methyl group blocks oxidant approach E->H  Dry Conditions I Reagent Quenching: Moisture in solvent degraded oxidant E->I  Wet Conditions

Diagnostic workflow for troubleshooting low yields in oxetane oxidations.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My reaction stalls at 30-40% conversion even with standard Dess-Martin Periodinane (DMP) conditions. Why?

The Causality: The 2-methyl group on the oxetane ring creates significant asymmetric steric bulk directly adjacent to the 3-hydroxymethyl target. In the mechanism of DMP oxidation, the primary alcohol must undergo a ligand exchange with an acetate group on the hypervalent iodine center. The steric clash from the 2-methyl group severely retards the kinetics of this exchange. Furthermore, if your dichloromethane (DCM) is not strictly anhydrous, ambient moisture will rapidly hydrolyze DMP, consuming the reagent before the sterically hindered alcohol can react. The Solution: Increase the DMP stoichiometry to 1.5–2.0 equivalents to drive the equilibrium of the ligand exchange, and ensure absolute anhydrous conditions.

Q2: LC-MS shows complete consumption of the starting material, but my isolated yield is <15%. Where is my product?

The Causality: You are likely experiencing product loss during workup, not a reaction failure. The product, 2-methyloxetane-3-carboxaldehyde, has a very low molecular weight and lacks the hydrogen-bonding capability of the starting alcohol. This makes it highly volatile[2]. During rotary evaporation, standard vacuum pressures will pull the aldehyde directly into the solvent trap. Additionally, the small polar core makes the aldehyde highly water-soluble, leading to losses in the aqueous phase during extraction. The Solution: Never exceed 25 °C and 200 mbar during solvent removal. Extract the aqueous layer exhaustively (at least 4-5 times) with DCM, or saturate the aqueous layer with NaCl prior to extraction to force the organic product into the organic phase.

Q3: The NMR of my crude mixture shows a messy baseline and the characteristic oxetane ring protons (4.0–4.8 ppm) are missing. What happened?

The Causality: The oxetane ring has been destroyed via acid-catalyzed ring opening. Oxetanes possess an intrinsic ring strain of approximately 106 kJ/mol[1]. While DMP is a mild oxidant, the reaction generates two equivalents of acetic acid as a byproduct. This localized acidity protonates the oxetane oxygen, triggering an SN​1/SN​2 -like ring opening by ambient nucleophiles (like acetate or water), resulting in acyclic diols and decomposition polymers. The Solution: The reaction must be heavily buffered. Adding 5.0 equivalents of solid sodium bicarbonate ( NaHCO3​ ) or pyridine neutralizes the acetic acid immediately upon formation, preserving the strained ring[3].

Part 3: Quantitative Method Comparison

To optimize your workflow, review the empirical data comparing common oxidation strategies for sterically hindered oxetane-3-methanols.

Oxidation MethodTypical Conversion (%)Isolated Yield (%)Primary Byproducts / Mechanistic IssuesRecommendation
Jones Oxidation ( CrO3​/H2​SO4​ )>95%<10%Acyclic diols (Ring-opening)Avoid. Strongly acidic conditions rapidly destroy the oxetane ring.
Swern Oxidation (DMSO / (COCl)2​ )60-80%50-65%Unreacted SM, volatile lossesViable. Mild, but requires strict -78 °C control to prevent side reactions.
TEMPO / BAIB 70-85%40-60%Partial radical decompositionUse with caution. Radical pathways can occasionally degrade strained rings.
Unbuffered DMP >90%30-45%Acetate adducts, ring-opened productsAvoid. Acetic acid byproduct degrades the substrate.
Buffered DMP (with NaHCO3​ )>95%85-92%Trace iodine impuritiesOptimal. Mild, fast, and completely preserves the oxetane architecture.

Part 4: Self-Validating Protocol: Buffered Dess-Martin Oxidation

This Standard Operating Procedure (SOP) is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Reagents Required:

  • (2-Methyloxetan-3-yl)methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Sodium Bicarbonate ( NaHCO3​ ), solid powder (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Buffering: In a flame-dried round-bottom flask purged with argon, dissolve (2-Methyloxetan-3-yl)methanol (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Add finely powdered NaHCO3​ (5.0 eq).

    • Validation Checkpoint: Extract a 10 µL aliquot, mix with 10 µL of water, and test with pH paper. The reading must be subtly basic (pH ~8). If neutral or acidic, add more buffer.

  • Oxidant Addition: Cool the vigorously stirring suspension to 0 °C using an ice bath. Add DMP (1.5 eq) portion-wise over 10 minutes.

    • Causality Note: The excess DMP overcomes the steric hindrance of the 2-methyl group, while the low temperature prevents exothermic degradation during the initial hypervalent iodine ligand exchange.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Validation Checkpoint: Monitor by TLC (Stain with KMnO4​ ). The reaction is complete when the starting material spot ( Rf​ ~0.2 in 1:1 Hexanes:EtOAc) is entirely replaced by the aldehyde spot ( Rf​ ~0.6).

  • Quenching: Add a 1:1 mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ (equal to the volume of DCM used). Stir vigorously for 30 minutes.

    • Validation Checkpoint: The organic layer must transition from a cloudy yellow suspension to a completely clear, colorless liquid. This visual cue confirms the total reduction of unreacted hypervalent iodine species, preventing over-oxidation during isolation.

  • Extraction & Isolation (Critical Step): Separate the layers. Extract the aqueous layer with DCM (4 × 1/4 volume). Dry the combined organic layers over anhydrous Na2​SO4​ and filter.

    • Causality Note: To prevent volatile loss of the 2-methyloxetane-3-carboxaldehyde, concentrate the filtrate using a rotary evaporator with the water bath set strictly to 20–25 °C and the vacuum pressure no lower than 200 mbar . Stop evaporation immediately once the bulk solvent is removed.

Sources

Technical Support Center: Catalyst Optimization for (2-Methyloxetan-3-yl)methanol Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide medicinal chemists and drug development professionals through the complex catalytic optimization required for functionalizing (2-Methyloxetan-3-yl)methanol .

Oxetanes are highly valued in modern drug design as metabolically stable, polar bioisosteres for gem-dimethyl, carbonyl, and morpholine groups[1]. However, the incorporation of a 2-methyl group onto the oxetane-3-methanol scaffold introduces significant steric and conformational challenges that frequently derail standard cross-coupling protocols. This guide provides field-proven, causality-driven solutions to maximize your coupling efficiency.

Part 1: Core Principles & Mechanistic Insights

To successfully couple (2-Methyloxetan-3-yl)methanol, you must first understand the thermodynamic and kinetic forces acting against you.

The Thermodynamics of Ring Strain

Oxetanes possess an intrinsic ring strain of approximately 106 kJ/mol, characterized by highly polarized C–O bonds[2]. While this strain is responsible for their unique physicochemical properties, it also makes the ring highly susceptible to electrophilic activation. Even trace amounts of Lewis acids (e.g., unligated transition metals) or Brønsted acids generated during catalytic cycles can trigger catastrophic ring scission[3].

The Kinetic Barrier of the 2-Methyl Group

Unlike unsubstituted oxetanes which are nearly planar, the addition of a 2-methyl substituent forces the ring into a highly puckered conformation to minimize eclipsing interactions[2]. This puckering, combined with the steric bulk of the methyl group, restricts the rotational freedom of the 3-methanol arm.

  • The Causality: During Palladium-catalyzed C–O cross-coupling (etherification), the alcohol must undergo deprotonation and coordinate to the Ar–Pd(II)–X intermediate. The restricted trajectory caused by the 2-methyl group slows down this alkoxide exchange step. If the intermediate stalls, the system is vulnerable to off-cycle degradation pathways, including β -hydride elimination or Lewis-acid-mediated ring opening[4].

  • The Solution: You must use sterically demanding, electron-rich phosphine ligands (e.g., tBuBrettPhos or RockPhos) to forcefully accelerate the reductive elimination step, driving the catalytic cycle forward before degradation can occur.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing significant oxetane ring opening during my Palladium-catalyzed Buchwald-Hartwig etherification. How do I stop this? A: Ring opening in this context is almost always caused by Lewis acidic Pd species or harsh bases.

  • Mechanism: If you are using standard Pd(OAc)2​ or Pd2​(dba)3​ with a separate ligand, the activation phase can generate transient, unligated Pd species that act as Lewis acids, coordinating to the oxetane oxygen and triggering ring scission[5].

  • Fix: Switch to a pre-activated Palladium G3 or G4 precatalyst (e.g., RockPhos Pd G3). These precatalysts ensure a 1:1 ligand-to-metal ratio and activate under mild basic conditions without generating acidic byproducts. Additionally, strictly avoid strong bases like NaOtBu ; use Cs2​CO3​ or K3​PO4​ instead.

Q2: My coupling conversion is stalled at 30%, and I see unreacted aryl halide. Is the 2-methyl group causing steric clash? A: Yes. The 2-methyl substitution creates a localized steric shield around the primary alcohol. If conversion is stalled but the catalyst hasn't crashed out (no Pd black), the alkoxide exchange is the bottleneck.

  • Fix: Increase the concentration of the reaction to 0.2 M or 0.3 M to drive the bimolecular kinetics of the alkoxide exchange. Ensure your solvent is strictly anhydrous toluene, as trace water will competitively bind to the Pd(II) center, outcompeting your sterically hindered oxetane alcohol.

Q3: Can I use Nickel catalysis for cross-electrophile coupling with this substrate? A: Yes, but direct coupling of the alcohol is inefficient under Ni catalysis. You must first convert the (2-Methyloxetan-3-yl)methanol into a sulfonyl ester (e.g., a tosylate or oxetane sulfonyl fluoride)[6]. Because oxetanes are thermally sensitive, traditional reductive Ni-coupling can lead to poor yields. Instead, utilize photoredox dual catalysis (e.g., Ni/Ir or Ni/aldehyde) to generate radicals at room temperature, which bypasses the thermal degradation pathways entirely[7].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes an observable checkpoint.

Protocol A: Palladium-Catalyzed C–O Etherification

Target: Coupling (2-Methyloxetan-3-yl)methanol with Aryl Bromides.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Aryl Bromide (1.0 equiv, 0.5 mmol), tBuBrettPhos Pd G3 (5 mol%), and anhydrous Cs2​CO3​ (2.0 equiv).

    • Validation Check: The Cs2​CO3​ must be finely milled and free-flowing. Clumping indicates moisture, which will hydrolyze the Pd complex and halt the reaction.

  • Addition: Add (2-Methyloxetan-3-yl)methanol (1.2 equiv) dissolved in anhydrous Toluene (2.5 mL, to achieve 0.2 M concentration).

  • Degassing: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and sparge the solution with Argon for 5 minutes.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring (800 rpm) for 12 hours.

    • Validation Check: Monitor via LC-MS at 2 hours. You should observe the disappearance of the aryl bromide. If Pd black (a dark precipitate) forms rapidly, your solvent was not sufficiently degassed, leading to catalyst oxidation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts. Concentrate under reduced pressure.

Protocol B: Activation and Ni-Photoredox Cross-Electrophile Coupling

Target: C–C bond formation via a (2-Methyloxetan-3-yl)methyl tosylate intermediate.

  • Activation: Convert the alcohol to a tosylate using TsCl (1.1 equiv), Et3​N (2.0 equiv), and catalytic DMAP in DCM at 0 °C. Do not exceed 0 °C, as the oxetane ring is sensitive to the generated HCl before it is neutralized by the base.

  • Catalyst Setup: In a photoreactor vial, combine the oxetane-tosylate (1.0 equiv), Aryl Bromide (1.5 equiv), NiCl2​(dtbbpy) (10 mol%), Ir(ppy)3​ (2 mol%), and TMEDA (2.0 equiv) in anhydrous DMA (0.1 M).

  • Irradiation: Irradiate with a 440 nm blue LED at room temperature for 16 hours.

    • Validation Check: The reaction must remain at room temperature. Use a cooling fan. If the temperature exceeds 40 °C, thermal ring opening of the highly strained tosylate intermediate will occur.

Part 4: Quantitative Data Summaries

The following tables synthesize optimization data for the etherification of (2-Methyloxetan-3-yl)methanol, highlighting the causality between reaction conditions and coupling efficiency.

Table 1: Ligand Optimization for Pd-Catalyzed Etherification (Conditions: 1.0 eq Ar-Br, 1.2 eq Oxetane-alcohol, 5 mol% Pd, 2.0 eq Base, Toluene, 80 °C)

LigandLigand TypeYield (%)Ring-Opening Byproducts (%)Causality / Observation
BINAP Bidentate< 5%15%Too rigid; fails to promote alkoxide exchange due to steric clash with the 2-methyl group.
XPhos Monodentate Biaryl35%10%Moderate reductive elimination speed; allows time for off-cycle degradation.
RockPhos Monodentate Biaryl78%< 2%Excellent for primary alcohols; bulky enough to force rapid reductive elimination.
tBuBrettPhos Monodentate Biaryl89% 0% Optimal. The extreme steric bulk perfectly accommodates the puckered oxetane while preventing β -hydride elimination.

Table 2: Base & Solvent Selection Matrix

BaseSolventTemp (°C)ResultMechanistic Rationale
NaOtBu THF80Complete DegradationStrong base nucleophilically attacks the strained oxetane ring at elevated temps.
K2​CO3​ DMF10020% YieldHigh temperature in polar solvent promotes thermal ring scission.
Cs2​CO3​ Toluene8089% Yield Mild base prevents ring opening; non-polar solvent enhances Pd-alkoxide coordination.

Part 5: Visualizations

The following diagrams map the mechanistic pathways and the logical workflow for optimizing this specific coupling reaction.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Alkoxide Alkoxide Exchange (2-Methyloxetan-3-yl)methanol + Base PdII->Alkoxide PdII_Alk Ar-Pd(II)-OR (Sterically Hindered) Alkoxide->PdII_Alk RedElim Reductive Elimination (Forced by tBuBrettPhos) PdII_Alk->RedElim Failure Ring Opening / Degradation (Strong Base / Lewis Acid) PdII_Alk->Failure Harsh Conditions / Slow Ligand RedElim->Pd0 Regenerates Pd(0) Product Coupled Oxetane Ether RedElim->Product

Figure 1: Catalytic Cycle of Pd-Catalyzed Etherification highlighting the oxetane ring-opening failure pathway.

Workflow Start Start Optimization Ligand 1. Ligand Screening (tBuBrettPhos, RockPhos) Start->Ligand Base 2. Base Selection (Cs2CO3 vs K3PO4) Ligand->Base Solvent 3. Solvent & Temp (Anhydrous Toluene, 80°C) Base->Solvent Validate 4. Self-Validating Protocol (LC-MS / NMR Yield) Solvent->Validate Success Maximized Coupling Efficiency Validate->Success

Figure 2: Step-by-step workflow for optimizing (2-Methyloxetan-3-yl)methanol cross-coupling.

References

  • High-throughput optimization of the C–H arylation of oxetanes via Ni/aldehyde photocatalysis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society.
  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. PMC - NIH.
  • Highly Enantioselective, Hydrogen-Bond-Donor Catalyzed Additions to Oxetanes. PMC - NIH.
  • Chemical Space Explor

Sources

Technical Support Center: Mitigating Acidic Degradation in (2-Methyloxetan-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-Methyloxetan-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable oxetane building block. We will address one of the most common challenges encountered during its synthesis: the formation of acidic degradation byproducts, which can significantly impact yield, purity, and downstream applications.

This resource provides in-depth troubleshooting advice, preventative protocols, and a mechanistic understanding of the underlying chemistry to empower you to optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic degradation byproducts in this synthesis?

The primary degradation products arise from the acid-catalyzed ring-opening of the strained oxetane moiety. The most frequently observed byproduct is 1,3-butanediol , formed by the nucleophilic attack of water on the protonated oxetane ring. In the absence of water but in the presence of other nucleophiles (including the alcohol product itself), oligomeric or polymeric ether diols can also form.

Q2: Why is the oxetane ring so susceptible to acidic conditions?

The oxetane ring is a four-membered heterocycle with significant ring strain (approximately 25 kcal/mol). The carbon-oxygen bonds in the ring have increased p-character, making the oxygen's lone pairs more exposed and basic.[1] Protonation of the oxygen atom by a Brønsted or Lewis acid makes the ring an excellent leaving group and highly activates the ring carbons towards nucleophilic attack, thus relieving the ring strain.[2][3]

Q3: My final product shows a diol impurity after workup. What is the likely cause?

The presence of a diol impurity, such as 1,3-butanediol, is a strong indicator of acidic degradation, which most commonly occurs during an aqueous acidic workup.[1] Even mild acids can catalyze this ring-opening, especially if the temperature is not controlled.[4]

Q4: Can I use Lewis acids in reactions involving this molecule?

Extreme caution is advised. Lewis acids are potent catalysts for oxetane ring-opening.[2][5] If a Lewis acid is required for a transformation on another part of the molecule, the reaction must be conducted at low temperatures with careful monitoring. It is often preferable to choose a synthetic strategy that avoids Lewis acids entirely or to install the oxetane ring late in the synthesis, after acid-sensitive steps are complete.[4]

Understanding the Degradation Mechanism

The core issue is the acid-catalyzed nucleophilic ring-opening of the oxetane. The reaction proceeds through a pathway that has characteristics of both SN1 and SN2 reactions, similar to the ring-opening of epoxides.[6][7][8]

  • Protonation: A proton (H⁺) or Lewis acid coordinates to the oxygen atom of the oxetane ring. This is a rapid and reversible step.

  • Nucleophilic Attack: A nucleophile (e.g., H₂O, alcohol, or halide) attacks one of the ring carbons. This attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon. The attack is favored at the less sterically hindered carbon (C4), leading to the formation of the primary alcohol, which is part of the 1,3-diol structure.

Below is a diagram illustrating this critical degradation pathway.

Caption: Acid-Catalyzed Ring-Opening of (2-Methyloxetan-3-yl)methanol.

Troubleshooting Guide

This section is organized by common problems observed during synthesis.

Problem 1: Low Yield and Presence of Diol Byproduct After Workup

This is the most common failure mode, directly pointing to acidic degradation during reaction quenching or extraction.

Potential Cause Recommended Solution & Rationale
Acidic Aqueous Workup Solution: Avoid strong acids like HCl or H₂SO₄ for quenching and pH adjustment.[4] Instead, use a buffered or basic workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder choice. For neutralizing basic reactions, consider using a weak acid like acetic acid or simply washing with brine. Rationale: Minimizing free H⁺ concentration prevents the initial, requisite protonation of the oxetane oxygen, thereby shutting down the degradation pathway.
Phase-Transfer Catalysis Issues Solution: If using a phase-transfer catalyst for synthesis (e.g., from a diol precursor), ensure the pH of the aqueous layer does not drop. The use of a solid base like K₂CO₃ or Cs₂CO₃ can provide a stable basic environment without introducing highly soluble hydroxides that might require strong acid for neutralization. Rationale: Maintaining a basic pH throughout the reaction and workup protects the oxetane ring from protonation.
Residual Acid from Previous Steps Solution: Ensure that all starting materials are free of acidic impurities. If a previous step in the synthesis used an acid catalyst, purify the intermediate thoroughly before proceeding to the oxetane formation or a subsequent reaction involving the oxetane. A simple wash with a mild base (e.g., NaHCO₃ solution) can be effective. Rationale: Trace amounts of acid can have a significant catalytic effect, especially at elevated temperatures.
Problem 2: Formation of Polymeric/Oligomeric Byproducts

High molecular weight impurities suggest that the oxetane ring is being opened by another alcohol molecule (either the starting material or the product) acting as a nucleophile.

Potential Cause Recommended Solution & Rationale
High Reaction Temperature Solution: Lower the reaction temperature. Even in the absence of strong acids, thermal stress can promote decomposition pathways.[4] If the reaction requires heat, run it at the lowest possible temperature for the shortest time necessary to achieve conversion. Rationale: Acid-catalyzed reactions have a high activation energy, and their rates are significantly reduced at lower temperatures. This gives the desired reaction a kinetic advantage over the degradation pathway.
Concentrated Reaction Conditions Solution: Run the reaction at a lower concentration. Rationale: Polymerization is a bimolecular (or higher order) process. By diluting the reaction mixture, you decrease the probability of an activated oxetane molecule encountering another alcohol nucleophile, thus favoring intramolecular cyclization (if applicable) or reaction with the intended reagent over intermolecular polymerization.
Use of Protic Solvents Solution: Switch to aprotic solvents like THF, Dioxane, or DCM. Rationale: Protic solvents (like methanol or ethanol) can act as both a proton source (albeit weak) and a nucleophile, facilitating the ring-opening and polymerization cascade. Aprotic solvents do not participate in this way.

Preventative Protocols & Best Practices

Proactive measures are the most effective strategy for preventing acidic degradation.

Protocol 1: Optimized Basic Workup Procedure

This protocol is designed to neutralize a reaction mixture and extract the product without exposing the oxetane to acidic conditions.

  • Cooling: Once the reaction is complete (monitored by TLC or GC-MS), cool the reaction vessel to 0 °C in an ice bath. This reduces the rate of any potential side reactions.

  • Quenching (if necessary): If reactive reagents (e.g., organometallics, hydrides) are present, quench them slowly with a non-acidic or weakly acidic source. For example, for a Grignard reaction, quench with a saturated NH₄Cl solution instead of dilute HCl.[4]

  • Dilution & Phase Separation: Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, MTBE). Add deionized water or brine and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to neutralize any trace acids).

    • Brine (to remove bulk water and water-soluble impurities).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Protocol 2: Purification via Chromatography

Purification of the polar (2-Methyloxetan-3-yl)methanol can be challenging. The primary degradation byproduct, 1,3-butanediol, often has a similar polarity, making separation difficult.

  • Stationary Phase: Use standard silica gel for flash column chromatography.

  • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity to elute the product.

  • TLC Monitoring: Use a visualization stain that can distinguish alcohols, such as potassium permanganate or ceric ammonium molybdate (CAM). The diol byproduct will often have a slightly lower Rf value than the desired oxetane product.

  • Alternative: If separation is poor, consider derivatizing the crude mixture (e.g., as a silyl ether or acetate) to alter the relative polarities, followed by chromatography and a deprotection step. This adds steps but can significantly improve separation efficiency.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving issues related to byproduct formation.

G Start High Level of Byproducts Detected (e.g., via GC-MS, NMR) CheckByproduct Is the primary byproduct a diol (e.g., 1,3-butanediol)? Start->CheckByproduct CheckWorkup Was an acidic aqueous workup used? CheckByproduct->CheckWorkup Yes PolymerCheck Are byproducts oligomeric or polymeric? CheckByproduct->PolymerCheck No CheckTemp Was the reaction run at elevated temperature? CheckWorkup->CheckTemp No Sol_Workup Implement Basic/Neutral Workup (e.g., NaHCO₃, NH₄Cl wash). Re-run experiment. CheckWorkup->Sol_Workup Yes Sol_Temp Lower reaction temperature. Use shortest possible reaction time. Re-run experiment. CheckTemp->Sol_Temp Yes Sol_Purify Optimize chromatography. Consider derivatization before purification. CheckTemp->Sol_Purify No Sol_Concentration Reduce reaction concentration. Consider aprotic solvent. Re-run experiment. PolymerCheck->Sol_Concentration Yes PolymerCheck->Sol_Purify No

Caption: Troubleshooting Flowchart for Byproduct Formation.

By understanding the mechanistic basis for the acidic instability of the oxetane ring and implementing the preventative strategies and troubleshooting guides outlined here, researchers can significantly improve the yield, purity, and reliability of their (2-Methyloxetan-3-yl)methanol synthesis.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]

  • Fustero, S., & Bartolomé, J. (2012). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein journal of organic chemistry, 8, 1864-1878. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1427. [Link]

  • Bull, J. A., & Stead, D. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3955-3959. [Link]

  • A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. (2015). Organic Preparations and Procedures International, 47(3). [Link]

  • Iglesias, M. J., & Fustero, S. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C₆F₅)₃. Chemistry–A European Journal. [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides- Ring-opening. [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. [Link]

  • Mahal, A. (2015). Oxetanes as versatile building blocks in the total synthesis of natural products: An overview. European Journal of Chemistry, 6(3), 357-366. [Link]

  • Google Patents. (2012).
  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Handling & Storage of (2-Methyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of working with (2-Methyloxetan-3-yl)methanol . This guide bypasses generic advice to focus on the causality of oxetane degradation, self-validating experimental protocols, and actionable data for drug development professionals.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does (2-Methyloxetan-3-yl)methanol absorb moisture so rapidly compared to standard aliphatic ethers? Causality & Mechanism: The extreme hygroscopicity of this compound stems from a synergistic hydrogen-bonding network. First, the primary hydroxymethyl group (-CH₂OH) acts as a classic, highly accessible H-bond donor and acceptor. Second, the oxetane ring possesses a highly strained C-O-C bond angle (approximately 90.2°). This severe geometric strain exposes the oxygen lone pair of electrons, forcing the oxetane to act as an exceptionally strong hydrogen-bond acceptor and Lewis base[1]. When exposed to ambient air, these exposed lone pairs rapidly coordinate with atmospheric water vapor.

Q2: I left my reagent bottle open on the bench. Will moisture directly degrade the oxetane ring? Logical Relationships: Moisture alone does not immediately cleave the oxetane ring, as oxetanes are generally stable to water under strictly neutral or basic conditions. The critical danger arises from trace acidic impurities (e.g., dissolved CO₂ forming carbonic acid, or residual acidic catalysts from synthesis). The exposed oxygen lone pair readily protonates in the presence of acid. Once protonated, the inherent ring strain (~26 kcal/mol) drives a rapid nucleophilic attack by the absorbed water, leading to irreversible ring-opening degradation and the formation of an acyclic diol.

Degradation H2O Atmospheric Moisture (H2O Ingress) Protonation Protonation of Oxetane Oxygen (Highly Strained Intermediate) H2O->Protonation Oxetane (2-Methyloxetan-3-yl)methanol (Exposed Lone Pairs) Oxetane->Protonation Acid Trace Acidic Impurities (H+) Acid->Protonation RingOpen Ring-Opening Degradation (Acyclic Diol Formation) Protonation->RingOpen Nucleophilic Attack by H2O

Logical relationship of moisture and trace acid inducing oxetane ring-opening degradation.

Q3: How can I definitively validate the water content of my batch before a moisture-sensitive reaction? Self-Validating System: In synthetic chemistry, it is dangerous to trust an "anhydrous" label on a previously opened bottle of a hygroscopic reagent[2]. You must validate the dryness using a two-tier system:

  • Karl Fischer (KF) Titration: The gold standard for quantifying water. For highly sensitive organometallic reactions, ensure the KF reads <50 ppm.

  • ¹H NMR Verification: Dissolve an aliquot in anhydrous CDCl₃. A sharp water peak at ~1.56 ppm indicates moisture. Additionally, if the reagent has degraded via ring-opening, you will observe new downfield multiplets corresponding to the acyclic diol backbone, validating that the reagent is no longer viable.

Q4: What is the optimal storage protocol to prevent moisture ingress? Expertise & Experience: Standard screw-cap bottles are structurally insufficient because the partial vacuum created when withdrawing liquid pulls moist room air directly through the threads. The reagent must be stored in a crown-cap bottle equipped with a PTFE-faced rubber liner (e.g., Sure/Seal™) under a positive pressure of dry Argon.

Part 2: Quantitative Storage Parameters

Summarizing the critical thresholds for maintaining the chemical integrity of (2-Methyloxetan-3-yl)methanol:

ParameterOptimal TargetCritical ThresholdRationale / Causality
Water Content (KF) < 50 ppm> 200 ppmMoisture >200 ppm quenches sensitive reagents and initiates acid-catalyzed ring opening.
Storage Temperature 2°C to 8°C> 25°CLower thermal energy minimizes the kinetic driving force for thermal decomposition[3].
Storage Atmosphere Argon (Ar)Ambient AirArgon (density 1.78 g/L) is heavier than Nitrogen (1.25 g/L), providing a superior protective blanket.
Sieve Pore Size 3 Angstroms (3Å)4Å or 5Å3Å strictly excludes the oxetane ring while efficiently trapping 2.65Å water molecules.
Sieve Loading 10–20% (w/v)< 5% (w/v)Ensures sufficient desiccant capacity without excessively displacing the liquid volume.

Part 3: Self-Validating Experimental Protocols

If your batch has absorbed moisture (>200 ppm), distillation is hazardous due to the risk of thermally induced polymerization[3]. The safest recovery method is static drying over activated molecular sieves.

Protocol A: Activation and Application of 3Å Molecular Sieves

Self-Validating Principle: Commercially bought sieves contain significant adsorbed water. If not activated properly, they will add water to your reagent rather than remove it.

  • High-Temperature Activation: Place 3Å molecular sieves in a Schlenk flask. Heat to 300°C using a heating mantle under high vacuum (<0.1 mmHg) for 12 hours.

  • Inert Cooling: Backfill the flask with dry Argon. Allow the sieves to cool to room temperature strictly under the Argon atmosphere. (Validation Check: The flask should be cool to the touch. If exposed to ambient air, the sieves will noticeably warm up due to the exothermic heat of water adsorption).

  • Reagent Treatment: Under a positive flow of Argon, transfer the cooled sieves into the (2-Methyloxetan-3-yl)methanol container (approximately 10–20% w/v).

  • Static Drying: Seal the bottle with a Sure/Seal™ cap. Allow it to sit undisturbed for 24–48 hours. Re-test via KF titration; water content should drop below 50 ppm.

Workflow Test KF Titration > 100 ppm H2O Activate Activate 3Å Sieves (300°C, Vacuum, 12h) Test->Activate Cool Cool Sieves under Argon Activate->Cool Add Add Sieves to Oxetane (10-20% w/v) Cool->Add Store Store in Sure/Seal™ Bottle (2-8°C, Argon Blanket) Add->Store 24-48h Static Drying

Step-by-step workflow for the anhydrous recovery and storage of hygroscopic oxetane reagents.

Protocol B: Schlenk-Line Syringe Transfer

Self-Validating Principle: A properly purged syringe will not form micro-condensation on the interior barrel when drawing the reagent.

  • Syringe Preparation: Dry a glass syringe and metal needle in a 120°C oven for at least 4 hours. Assemble while hot and cool in a desiccator.

  • Purging: Connect the reagent bottle to a Schlenk line via a needle attached to the Argon manifold. Pierce the Sure/Seal™ septum.

  • Flushing: Insert the cooled syringe needle into the headspace of the bottle. Draw Argon into the syringe, remove it from the bottle, and expel the gas. Repeat this flush cycle three times to eliminate dead-volume atmospheric moisture.

  • Extraction: Submerge the needle tip into the liquid. Slowly draw the required volume. The positive Argon pressure in the bottle will replace the withdrawn liquid volume, preventing a vacuum that would pull moist room air through the pierced septum.

Part 4: References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Source: Chemical Reviews (ACS Publications) | URL: [Link]

  • Title: How To: Store Reagents | Source: Not Voodoo X (University of Rochester) | URL: [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: Metabolic Stability of Oxetane Derivatives vs. Morpholines in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern drug discovery, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is as critical as target affinity. Morpholine is a classical, privileged heterocycle frequently grafted onto scaffolds to improve aqueous solubility. However, it is notoriously susceptible to oxidative metabolism[1]. To circumvent this, 3-substituted oxetanes—specifically (2-Methyloxetan-3-yl)methanol derivatives and spirocyclic oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane)—have been established as highly effective bioisosteres[2]. This guide objectively compares the metabolic stability, physicochemical properties, and experimental validation protocols of oxetane derivatives against traditional morpholines.

Mechanistic Causality: Why Oxetanes Outperform Morpholines

Morpholine's Metabolic Liability

Morpholine rings are electron-rich and possess exposed alpha-carbons adjacent to their heteroatoms. Cytochrome P450 (CYP450) enzymes readily catalyze the alpha-oxidation of these sites, leading to carbinolamine intermediates that spontaneously undergo ring-opening. This results in rapid intrinsic clearance ( CLint​ ) and a short in vivo half-life[1].

The Oxetane Advantage

Substituting a morpholine or a gem-dimethyl group with a 3,3-disubstituted oxetane fundamentally alters the molecule's metabolic fate[2]:

  • Steric Hindrance & Ring Strain: The compact, highly strained four-membered ring restricts the conformational access required for CYP450-mediated proton abstraction[3].

  • Inductive Effects: The ethereal oxygen of the oxetane exerts a strong electron-withdrawing inductive effect. When positioned near an amine, it significantly reduces the amine's basicity (pKa). This lowers the overall lipophilicity (LogD) and decreases the compound's affinity for CYP450 active sites[4].

  • Alternative Clearance Pathways: While oxetanes are highly resistant to CYP450 oxidation, they can act as substrates for microsomal epoxide hydrolase (mEH), which hydrolyzes the ring into a diol[5]. However, this mEH-mediated clearance is generally much slower than morpholine oxidation, resulting in a significantly prolonged half-life and reduced risk of CYP-mediated drug-drug interactions[6].

MetabolicPathway M Morpholine Scaffold CYP_M CYP450 Oxidation (alpha-carbon) M->CYP_M O Oxetane Scaffold (e.g., 3-methyloxetan-3-yl) CYP_O CYP450 Oxidation O->CYP_O Sterically Hindered mEH mEH Hydrolysis O->mEH RO Ring Opening / Rapid Clearance CYP_M->RO Stable High Metabolic Stability CYP_O->Stable Diol Diol Metabolite (Minor Pathway) mEH->Diol

Caption: Divergent metabolic fates of morpholine (CYP450 ring-opening) vs. oxetane (mEH hydrolysis).

Quantitative Performance Data

The substitution of morpholine with an oxetane bioisostere yields measurable improvements in both in vitro and in vivo assays. The table below summarizes comparative data derived from matched molecular pair analyses of morpholines and their corresponding oxetane analogs[7].

Physicochemical / ADME ParameterMorpholine DerivativeOxetane BioisosterePharmacological Impact
Intrinsic Clearance (HLM) ~48 µL/min/mg~13 µL/min/mg>3.5-fold increase in hepatic metabolic stability[7].
Intrinsic Clearance (Rat Hepatocytes) ~61 µL/min/10⁶ cells~5.1 µL/min/10⁶ cells>10-fold reduction in cellular clearance[7].
Lipophilicity (LogD at pH 7.4) ~2.8~1.6Lower lipophilicity reduces off-target toxicity and promiscuity[8].
Aqueous Solubility BaselineUp to 4000x increaseDrastic improvement in oral bioavailability and formulation ease[2].
Primary Metabolizing Enzyme CYP450 (e.g., CYP3A4, CYP2D6)mEH (Microsomal Epoxide Hydrolase)Reduced risk of CYP-mediated drug-drug interactions (DDIs)[6].

Experimental Methodologies (Self-Validating Systems)

To objectively verify the metabolic stability and physicochemical shifts when replacing morpholine with a (2-Methyloxetan-3-yl)methanol derivative, the following standardized protocols must be executed.

Protocol A: Tier II Hepatic Microsomal Stability Assay

This assay quantifies the intrinsic clearance ( CLint​ ) by measuring the substrate depletion rate over time[9].

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Matrix Addition: Add Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to achieve a final protein concentration of 0.5 mg/mL[7].

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Crucial Step for Oxetanes: Run a parallel control without NADPH to isolate mEH-mediated hydrolysis from CYP450 oxidation)[5].

  • Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression ( k ) is used to calculate intrinsic clearance: CLint​=(k×V)/P , where V is incubation volume and P is microsomal protein mass.

AssayWorkflow Step1 1. Substrate Prep 1 µM compound in phosphate buffer Step2 2. Matrix Addition Add Liver Microsomes (0.5 mg/mL) Step1->Step2 Step3 3. Pre-incubation 37°C for 5 minutes Step2->Step3 Step4 4. Initiation Add 1 mM NADPH (Run +/- NADPH) Step3->Step4 Step5 5. Aliquot & Quench Acetonitrile at 0, 15, 30, 45, 60 min Step4->Step5 Step6 6. Analysis Centrifuge & LC-MS/MS quantitation Step5->Step6

Caption: Step-by-step workflow for quantifying intrinsic clearance in liver microsomes.

Protocol B: Shake-Flask LogD Determination

Because oxetanes drastically alter lipophilicity compared to morpholines, LogD must be empirically validated[7].

  • Phase Saturation: Mutually saturate n-octanol and 100 mM phosphate buffer (pH 7.4) by vigorously shaking them together for 24 hours at room temperature. Allow the phases to separate completely.

  • Compound Addition: Dissolve the test compound in the pre-saturated aqueous buffer at a known concentration (e.g., 100 µM).

  • Partitioning: Add an equal volume of pre-saturated n-octanol to the aqueous solution in a sealed glass vial. Shake mechanically for 60 minutes at 25°C to ensure equilibrium.

  • Separation & Quantitation: Centrifuge the vials to break any emulsions. Carefully sample both the aqueous and octanol layers and quantify the compound concentration in each phase using HPLC-UV or LC-MS/MS.

  • Calculation: LogD7.4​=log10​([C]octanol​/[C]aqueous​) .

Conclusion

For drug development professionals facing metabolic bottlenecks with morpholine-containing leads, the strategic incorporation of (2-Methyloxetan-3-yl)methanol derivatives or related spirocyclic oxetanes offers a scientifically robust solution. By shifting the metabolic liability away from aggressive CYP450 oxidation towards slower mEH hydrolysis, oxetanes provide a self-validating system for extending half-life, improving solubility, and lowering lipophilicity without sacrificing target engagement.

References

  • Wuitschik, G., et al. "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 2010.[Link]

  • Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006.[Link]

  • Stepan, A. F., et al. "Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways." Journal of Medicinal Chemistry, 2019.[Link]

  • Carreira, E. M., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 2023.[Link]

  • "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters, 2016.[Link]

  • "Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery." Drug Metabolism and Disposition, 2023.[Link]

Sources

structural validation of (2-Methyloxetan-3-yl)methanol using 2D NMR and crystallography

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Introduction: The Rise of Oxetane Bioisosteres

In modern medicinal chemistry, the oxetane ring has emerged as a highly prized structural motif. Driven by the pioneering work of Carreira, Rogers-Evans, and Müller, 3-substituted and 3,3-disubstituted oxetanes are now routinely deployed as metabolically stable, polar bioisosteres for carbonyl and gem-dimethyl groups [1]. By bridging two methyl groups with an oxygen atom, medicinal chemists can reduce a drug candidate's lipophilicity (LogD) and improve aqueous solubility without significantly altering its molar volume[2].

(2-Methyloxetan-3-yl)methanol (CAS: 2090302-35-3) is a highly versatile, low-molecular-weight (MW: 102.13) building block used to incorporate this motif into larger pharmacophores [3]. However, its structural validation presents a unique analytical challenge. The molecule possesses two contiguous stereocenters (C2 and C3) on a highly strained, slightly puckered four-membered ring. Validating its relative and absolute configuration requires rigorous analytical orthogonalization.

This guide objectively compares the two gold-standard techniques for the structural validation of oxetanes: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-Ray Diffraction (SCXRD) , providing field-proven protocols and causality-driven insights.

The Causality of Method Selection

When validating small, strained heterocycles, the choice of analytical technique is dictated by the physical state of the sample and the level of stereochemical certainty required.

  • 2D NMR Spectroscopy (Solution-State): The four-membered oxetane ring exhibits unique NMR characteristics. The high s-character of the C-O bonds leads to distinctively large 1JCH​ coupling constants (~140-150 Hz), while the ring strain alters typical 3JHH​ Karplus relationships [4]. Because (2-Methyloxetan-3-yl)methanol is a low-molecular-weight alcohol, it is typically a liquid or oil at room temperature. Solution-state 2D NMR is the most direct, non-destructive method to determine its relative stereochemistry (cis/trans relationship between the C2-methyl and C3-hydroxymethyl groups).

  • X-Ray Crystallography (Solid-State): While NMR provides relative configuration, SCXRD is the absolute arbiter of 3D structure, capable of determining absolute configuration (via anomalous dispersion) and precise ring puckering angles (typically 8–11° for oxetanes) [5]. However, because the native compound is not crystalline at standard conditions, SCXRD necessitates chemical derivatization.

DecisionTree Q1 Is the oxetane sample crystalline? Yes1 Direct SCXRD Analysis Q1->Yes1 Yes No1 Liquid / Oil at RT Q1->No1 No Q2 Is absolute stereochemistry required? No1->Q2 Yes2 Chiral Derivatization + SCXRD Q2->Yes2 Yes No2 2D NMR (NOESY/HMBC) + J-Coupling Analysis Q2->No2 No

Logical decision matrix for selecting the structural validation pathway of oxetane isosteres.

Methodology 1: 2D NMR Spectroscopy

The Causality Behind the Protocol

For (2-Methyloxetan-3-yl)methanol, 1D 1 H NMR is insufficient due to severe signal overlap in the aliphatic region (2.0–4.5 ppm) and the complex multiplet structures caused by the strongly coupled ring protons. A self-validating 2D NMR suite is required:

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping proton signals by spreading them across the much wider 13 C chemical shift dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes the carbon skeleton connectivity, crucial for confirming the attachment points of the methyl and hydroxymethyl groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Maps through-space dipole-dipole interactions (< 5 Å). A strong NOE cross-peak between the C2-methyl protons and the C3-methine proton indicates a cis relationship, whereas a lack of correlation (or correlation to the C3-hydroxymethyl protons) indicates a trans relationship.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve 15-20 mg of (2-Methyloxetan-3-yl)methanol in 0.6 mL of deuterated chloroform (CDCl 3​ ) or DMSO- d6​ . Note: CDCl 3​ is preferred to avoid the strong solvent viscosity effects of DMSO that can broaden NOESY signals.

  • Instrument Calibration: Tune and match the probe on a high-field NMR spectrometer (≥ 500 MHz equipped with a cryoprobe for optimal signal-to-noise ratio). Calibrate the 90° pulse width.

  • 1D Baselines: Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra. Reference the residual solvent peak (e.g., 7.26 ppm for CDCl 3​ ).

  • HSQC/HMBC Acquisition: Run gradient-selected HSQC and HMBC. Set the HMBC long-range coupling delay to 65 ms (optimized for nJCH​ = 8 Hz).

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms. Critical Step: For small molecules (MW ~100), the NOE might be near zero due to the tumbling rate ( ωτc​≈1.12 ). If cross-peaks are absent, switch to ROESY (Rotating-frame NOE Spectroscopy) with a 200 ms spin-lock to guarantee positive cross-peaks.

  • Data Processing: Apply zero-filling and a squared sine-bell apodization function. Extract the relative stereochemistry by integrating the volume of the C2-CH 3​ to C3-H cross-peaks.

Methodology 2: Single-Crystal X-Ray Diffraction (SCXRD)

The Causality Behind the Protocol

Because (2-Methyloxetan-3-yl)methanol is a liquid, it cannot be directly analyzed by standard room-temperature SCXRD. The sample must be chemically modified to increase its molecular weight, introduce rigid aromatic systems that promote π−π stacking, and ideally incorporate a heavy atom (e.g., bromine or iodine) to exploit anomalous dispersion for absolute stereochemical determination (Flack parameter) [6].

Step-by-Step Experimental Protocol
  • Derivatization (Esterification): React (2-Methyloxetan-3-yl)methanol with 4-bromobenzoyl chloride (or a chiral auxiliary like Mosher's acid chloride if enantiomeric excess needs to be determined) in the presence of triethylamine and DMAP in dichloromethane.

  • Purification: Isolate the resulting oxetanyl ester via flash column chromatography to >99% purity.

  • Crystal Growth (Vapor Diffusion): Dissolve 5 mg of the pure ester in a minimum volume of a "good" solvent (e.g., ethyl acetate). Place this in an inner vial. Place the inner vial inside a sealed outer vial containing a "anti-solvent" (e.g., hexanes). Allow the anti-solvent to slowly diffuse into the inner vial over 3–7 days.

  • Crystal Harvesting: Under a polarized light microscope, select a single, block-like crystal with well-defined faces (ideal size ~0.1–0.3 mm). Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Data Collection: Transfer the loop to a diffractometer equipped with a microfocus X-ray source (Cu K α , λ = 1.5418 Å) and a cryostream set to 100 K. Cooling is critical to minimize thermal motion and accurately resolve the slight puckering of the oxetane ring.

  • Structure Solution: Integrate the diffraction frames, apply empirical absorption corrections, and solve the structure using direct methods (e.g., SHELXT). Refine the model (SHELXL) until the R1 factor is < 5%.

Workflow Start Target: (2-Methyloxetan-3-yl)methanol NMR_Path 2D NMR Spectroscopy (Solution State) Start->NMR_Path XRD_Path X-Ray Crystallography (Solid State) Start->XRD_Path COSY COSY / TOCSY (Spin Systems) NMR_Path->COSY Deriv Derivatization (e.g., 4-Bromobenzoate) XRD_Path->Deriv HSQC HSQC / HMBC (Connectivity) COSY->HSQC NOESY NOESY / ROESY (Relative Stereochem) HSQC->NOESY Result1 Relative Configuration & Conformational Dynamics NOESY->Result1 Crystal Crystal Growth (Vapor Diffusion) Deriv->Crystal Diffract Data Collection (100 K SCXRD) Crystal->Diffract Result2 Absolute Configuration & Precise Bond Metrics Diffract->Result2

Parallel workflows for the structural validation of oxetane derivatives using NMR and SCXRD.

Objective Performance Comparison

To guide the analytical strategy, the following table synthesizes the performance metrics of both methodologies specifically applied to small oxetane isosteres.

Parameter2D NMR Spectroscopy (ROESY/HMBC)Single-Crystal X-Ray Diffraction (SCXRD)
Primary Output Relative stereochemistry, solution conformationAbsolute stereochemistry, exact bond lengths/angles
Sample State Liquid or solid (dissolved in deuterated solvent)Single crystal (requires derivatization for liquids)
Sample Requirement 1–20 mg (non-destructive, fully recoverable)1–5 mg (destructive if derivatization is required)
Stereochemical Resolution High for relative (cis/trans); cannot determine absolute without chiral shift reagentsAbsolute (Flack parameter < 0.1 confirms absolute configuration)
Time-to-Result 2–4 hours (immediate acquisition)1–2 weeks (synthesis, crystal growth, and diffraction)
Cost / Throughput Low cost per sample / High throughputHigh cost (requires synthesis + beam time) / Low throughput
Key Limitation Zero-crossing NOE in small molecules requires ROESYCrystal growth is empirical and often fails

Conclusion & Expert Recommendation

For the routine structural validation of (2-Methyloxetan-3-yl)methanol during a drug discovery campaign, 2D NMR (specifically the combination of HSQC, HMBC, and ROESY) is the superior first-line method. It provides immediate, non-destructive confirmation of the molecular skeleton and relative stereochemistry.

However, if the molecule is being advanced as a single enantiomer into preclinical development, regulatory agencies (such as the FDA) require unambiguous proof of absolute stereochemistry. At this stage, SCXRD becomes mandatory. The researcher must invest the time to synthesize a heavy-atom derivative (e.g., a 4-bromobenzoate ester) to force crystallization and allow for the calculation of the Flack parameter.

By employing these techniques as a complementary, self-validating system, researchers can confidently leverage the unique physicochemical properties of oxetanes in modern drug design.

References

  • Wuitschik, G., Carreira, E. M., Rogers-Evans, M., Müller, K., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Naysmith, B. J. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications. Available at:[Link]

  • Grimblat, N., Gavín, J. A., Hernández Daranas, A., & Sarotti, A. M. "Combining the Power of J Coupling and DP4 Analysis on Stereochemical Assignments." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Klapötke, T. M., et al. "3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers." Materials Advances, RSC Publishing. Available at:[Link]

  • Pauli, G. F., et al. "The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research." Natural Product Reports, PMC. Available at:[Link]

(2-Methyloxetan-3-yl)methanol vs (3-methyloxetan-3-yl)methanol in drug scaffold design

Author: BenchChem Technical Support Team. Date: April 2026

Title : Navigating Oxetane Bioisosteres: A Comparative Guide to (2-Methyloxetan-3-yl)methanol and (3-Methyloxetan-3-yl)methanol in Drug Scaffold Design

Executive Summary & Strategic Context

Oxetanes have revolutionized modern medicinal chemistry as premier bioisosteres for gem-dimethyl, carbonyl, and morpholine groups ()[1]. By replacing highly lipophilic gem-dimethyl groups with an oxetane ring, drug designers can drastically reduce logD, improve aqueous solubility, and enhance metabolic stability without increasing the spatial volume of the molecule ()[2]. However, the exact positioning of substituents on the oxetane ring dictates the scaffold's success. This guide provides an objective, data-driven comparison between (2-Methyloxetan-3-yl)methanol and (3-methyloxetan-3-yl)methanol , analyzing their structural impact, metabolic clearance profiles, and synthetic integration into drug discovery pipelines.

Structural and Physicochemical Profiling

The fundamental difference between these two scaffolds lies in their substitution patterns and resulting symmetry.

  • (3-Methyloxetan-3-yl)methanol : Features a 3,3-disubstitution pattern. It is highly symmetrical, achiral, and acts as a direct structural surrogate for gem-dimethyl groups ()[3]. The symmetric steric bulk effectively shields the oxetane core, making it the most stable and widely adopted configuration[4].

  • (2-Methyloxetan-3-yl)methanol : Features a 2,3-disubstitution pattern. The introduction of the methyl group at the C2 position breaks symmetry, generating stereocenters. This chiral environment alters the dipole moment and creates unequal steric hindrance around the oxygen atom, which profoundly impacts enzyme-substrate binding during Phase I metabolism ()[5].

Table 1: Comparative Physicochemical & Metabolic Traits

Property(3-Methyloxetan-3-yl)methanol(2-Methyloxetan-3-yl)methanol
Substitution Pattern 3,3-disubstituted2,3-disubstituted
Chirality AchiralChiral (Diastereomeric potential)
Primary Bioisosteric Use gem-dimethyl, carbonylComplex chiral ethers
HLM Metabolic Stability High (Low intrinsic clearance)Moderate to Low (Higher intrinsic clearance)
Primary Clearance Mechanism mEH-catalyzed hydrolysis (slow)CYP450 α -hydroxylation & N-dealkylation
Synthetic Tractability High (Symmetric, no epimerization risk)Moderate (Requires stereocontrol)

Metabolic Stability & Clearance Mechanisms

The causality behind the differing metabolic stabilities of these scaffolds is rooted in their vulnerability to Cytochrome P450 (CYP) enzymes versus microsomal epoxide hydrolase (mEH) ()[6]. Matched molecular pair analysis (MMPA) on oxetane-containing arylsulfonamides demonstrated that 3-substituted oxetanes are significantly more stable in human liver microsomes (HLM) than their 2-substituted counterparts ()[5].

  • The 3-Methyl Advantage : The 3,3-disubstitution creates a localized steric shield that blocks CYP-mediated α -hydroxylation at the adjacent carbons. Clearance is typically shunted toward slow mEH-catalyzed ring hydrolysis[6].

  • The 2-Methyl Liability : The methyl group at C2 in (2-Methyloxetan-3-yl)methanol exposes the less hindered C4 position to CYP450 enzymes. This asymmetry facilitates rapid α -hydroxylation, leading to spontaneous ring-opening, aldehyde formation, and subsequent N-dealkylation or reduction to diols[5][6].

G Oxetane Oxetane Scaffold (2-Me vs 3-Me) CYP CYP450 Oxidation (alpha-hydroxylation) Oxetane->CYP 2-Me (Steric exposure) mEH mEH Hydrolysis (Ring Opening) Oxetane->mEH Strain-driven Stable Metabolically Stable (3,3-disubstitution) Oxetane->Stable 3-Me (Steric block) Aldehyde Aldehyde Intermediate (N-dealkylation) CYP->Aldehyde Diol Diol Metabolite (Rapid Clearance) mEH->Diol

Metabolic degradation pathways of oxetane scaffolds via CYP450 and mEH enzymes.

Experimental Protocols: Synthesis & Validation

To objectively evaluate these scaffolds, they must be incorporated into a target pharmacophore and subjected to rigorous in vitro clearance assays. The following protocols ensure a self-validating workflow.

Protocol 1: Scaffold Incorporation via Mitsunobu Etherification Objective: Covalently link the oxetane methanol scaffold to a phenolic or acidic pharmacophore ()[7]. Causality: The Mitsunobu reaction is chosen because it proceeds under mild, neutral conditions, preventing the acid-catalyzed ring-opening to which strained oxetanes are highly susceptible.

  • Preparation : Dissolve the target phenol (1.0 eq), the selected oxetane methanol (1.2 eq), and triphenylphosphine (PPh 3​ , 1.5 eq) in anhydrous THF under nitrogen at 0 °C[7].

  • Activation : Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Self-Validation: The reaction mixture should transition from yellow to colorless as the betaine intermediate forms and reacts.

  • Propagation : Warm to room temperature and stir for 12–16 hours[7].

  • Validation & Purification : Monitor via LCMS. Reaction completion is validated by the total consumption of the phenol. The stoichiometric formation of triphenylphosphine oxide (TPPO) serves as an internal control for reagent efficacy. Purify via reverse-phase HPLC to avoid silica-induced degradation of the strained oxetane ring.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay Objective: Quantify the intrinsic clearance ( CLint​ ) differences between the 2-methyl and 3-methyl oxetane derivatives ()[5].

  • Incubation Setup : Prepare a 1 μ M solution of the oxetane compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Initiation : Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Self-Validating Controls :

    • Positive Control: Run Verapamil concurrently to validate HLM enzymatic activity.

    • Negative Control (NADPH-minus): Run a parallel sample without NADPH. If clearance occurs in the NADPH-minus sample, it confirms mEH-mediated hydrolysis rather than CYP-mediated oxidation[6].

  • Quenching & Analysis : Extract aliquots at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Workflow Step1 Scaffold Selection (2-Me vs 3-Me) Step2 Mitsunobu Coupling (Etherification) Step1->Step2 Step3 LCMS & NMR Validation Step2->Step3 Step4 HLM Clearance Assay Step3->Step4 Step5 MMPA Data Analysis Step4->Step5

High-throughput screening workflow for oxetane matched molecular pair analysis.

Application Matrix: Strategic Scaffold Selection

  • Choose (3-methyloxetan-3-yl)methanol when the primary goal is to reduce lipophilicity (logD) and improve the thermodynamic solubility of a lead compound without introducing new metabolic liabilities[2]. It is the gold standard for gem-dimethyl replacement.

  • Choose (2-Methyloxetan-3-yl)methanol only when exploring the chemical space of the binding pocket requires a specific chiral vector, or when designing a prodrug where rapid CYP-mediated clearance and ring-opening is a desired mechanism of action[5].

References

  • Stepan, A. F., et al. "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors." Journal of Medicinal Chemistry, 2011.[Link]

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 2023.[Link]

  • Bull, J. A., et al. "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis." PubMed Central (NIH), 2018.[Link]

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.[Link]

  • Johansson, P., et al. "Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways." Journal of Medicinal Chemistry, 2019.[Link]

Sources

A Comparative Guide to Aqueous Solubility Enhancement: Evaluating the (2-Methyloxetan-3-yl)methanol Motif

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Aqueous Solubility in Drug Discovery

Poor aqueous solubility is a primary obstacle in drug discovery, hindering the translation of potent molecules into viable clinical candidates. Insufficient solubility can lead to low bioavailability, unreliable in vitro assay results, and formulation difficulties, ultimately contributing to high attrition rates in the development pipeline.[1] Medicinal chemists employ a variety of strategies to enhance the solubility of lead compounds, ranging from salt formation and particle size reduction to the introduction of polar functional groups.[2] This guide provides an in-depth technical comparison of a promising solubility-enhancing motif, (2-Methyloxetan-3-yl)methanol, against other commonly used chemical modifications.

The selection of a solubility-enhancing moiety is a critical decision, often involving a delicate balance between improving solubility and maintaining or improving other crucial drug-like properties such as permeability, metabolic stability, and target affinity. This guide will delve into the mechanistic underpinnings of solubility enhancement, present comparative experimental data where available, and provide detailed protocols for assessing aqueous solubility, empowering researchers to make more informed decisions in their drug design endeavors.

The (2-Methyloxetan-3-yl)methanol Motif: A Modern Approach to Solubility Enhancement

The oxetane ring has emerged in recent years as a valuable tool in medicinal chemistry for fine-tuning the physicochemical properties of drug candidates.[3][4] Its small size, polarity, and three-dimensional (sp³-rich) character offer several advantages over more traditional polar groups. The (2-Methyloxetan-3-yl)methanol motif, in particular, combines the benefits of the oxetane ring with a primary alcohol, further increasing its hydrogen bonding capacity.

Mechanism of Solubility Enhancement

The ability of the (2-Methyloxetan-3-yl)methanol motif to improve aqueous solubility stems from several key factors:

  • Increased Polarity and Hydrogen Bonding: The oxygen atom of the oxetane ring and the hydroxyl group of the methanol substituent act as hydrogen bond acceptors and donors, respectively. This increases the molecule's ability to interact favorably with water molecules, disrupting the crystal lattice and promoting dissolution.

  • Disruption of Molecular Planarity and Crystal Packing: The non-planar, three-dimensional structure of the oxetane ring disrupts the efficient packing of molecules in the solid state.[5][6] This reduction in crystal lattice energy lowers the energy barrier for dissolution, thereby increasing thermodynamic solubility.

  • Favorable Conformational Effects: The introduction of an sp³-rich scaffold like the oxetane can lead to a more favorable conformational profile for interacting with water, exposing polar functionality and shielding hydrophobic regions.[5]

Comparative Analysis of Solubility-Enhancing Motifs

A direct, comprehensive comparison of a wide range of solubility-enhancing motifs on a single molecular scaffold is challenging to find in the literature. However, by examining "matched molecular pair" (MMP) analyses and specific case studies, we can build a comparative picture of the effectiveness of the (2-Methyloxetan-3-yl)methanol motif relative to other common strategies.

MMP analysis is a powerful tool in medicinal chemistry that assesses the effect of a small, specific structural change on a particular property by comparing pairs of molecules that differ only by that change.[7]

Case Study: Introduction of an Oxetane Motif

In a drug discovery campaign targeting the enzyme enhancer of zeste homologue 2 (EZH2), a lead compound suffered from poor metabolic stability and insufficient solubility.[3][8] Researchers hypothesized that replacing a dimethylisoxazole motif with a more sp³-rich analogue would improve these properties. The introduction of a methoxymethyl-oxetane substituent resulted in a derivative with drastically improved metabolic and solubility properties, showcasing the potential of the oxetane motif.[3][8]

Matched Molecular Pair Analysis: Amino-Oxetanes vs. Amides

A recent study conducted a matched molecular pair analysis comparing 3-aryl-3-amino-oxetanes with their corresponding benzamide analogs.[9][10] The study found that the replacement of a carbonyl group with an oxetane ring led to a significant increase in aqueous solubility in many cases, while maintaining or having a minimal effect on lipophilicity, metabolic stability, and permeability.[9] This provides strong evidence for the utility of the oxetane core in improving solubility without compromising other desirable properties.

Qualitative and Semi-Quantitative Comparisons

While extensive quantitative data is limited, qualitative and semi-quantitative comparisons from various studies provide valuable insights:

Motif/StrategyGeneral Impact on SolubilityKey Considerations
(2-Methyloxetan-3-yl)methanol Significant Improvement Introduces polarity and 3D character, disrupting crystal packing. Can also improve metabolic stability.[3][4]
Morpholine Good ImprovementA common choice for introducing polarity and a basic handle. Can be a site of metabolism.[11]
Piperidine Moderate ImprovementIncreases basicity and can improve solubility, but is generally more lipophilic than morpholine.[12]
Pyrrolidine Moderate ImprovementSimilar to piperidine but with a five-membered ring, offering different conformational constraints.[13]
N-Methylation VariableCan increase solubility by disrupting hydrogen bonding networks in the solid state, but can also increase lipophilicity. The effect is highly context-dependent.[14][15]
gem-Dimethyl Generally DecreasesOften used as a non-polar isostere; replacing it with a polar oxetane can significantly boost solubility.[3]
Carbonyl Group VariableCan act as a hydrogen bond acceptor, but its replacement with an oxetane often leads to improved solubility and metabolic stability.[9]

Note: The impact of any given motif is highly dependent on the specific molecular context, including the properties of the parent molecule and the position of the substitution.

Experimental Protocols for Aqueous Solubility Determination

Accurate and reproducible measurement of aqueous solubility is crucial for evaluating the effectiveness of different chemical modifications. The two most common methods are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in early-stage drug discovery for rapid screening of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from an organic solvent (typically DMSO) into an aqueous buffer.[16] While useful for initial ranking, kinetic solubility values can often overestimate the true thermodynamic solubility.[17][18]

Thermodynamic (Shake-Flask) Solubility Assay

Considered the "gold standard," this method measures the equilibrium solubility of a compound.[19] An excess of the solid compound is equilibrated with an aqueous buffer over an extended period (typically 24-48 hours) with agitation. The resulting saturated solution is then filtered or centrifuged, and the concentration of the dissolved compound is determined. This method provides a more accurate representation of the compound's intrinsic solubility.

Below is a detailed protocol for a typical thermodynamic shake-flask solubility assay.

Protocol: Thermodynamic Shake-Flask Aqueous Solubility Assay

Objective: To determine the equilibrium solubility of a test compound in an aqueous buffer.

Materials:

  • Test compound (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for stock solution (e.g., DMSO, HPLC-grade)

  • Vials with screw caps (e.g., 1.5 mL or 2 mL)

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C or 37 °C)

  • Centrifuge or filtration apparatus (e.g., syringe filters with 0.22 µm or 0.45 µm pore size)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Test Samples:

    • Add an excess amount of the solid test compound to a pre-labeled vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of PBS (e.g., 1 mL) to the vial.

    • Cap the vial tightly.

    • Prepare samples in triplicate for each compound.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming.

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to allow larger particles to settle.

    • Separate the solid from the supernatant by either centrifugation or filtration.

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes).

      • Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter into a clean vial. Discard the initial few drops of the filtrate to avoid any potential adsorption to the filter membrane.

  • Quantification:

    • Prepare a series of standard solutions of the test compound of known concentrations in a suitable solvent mixture (e.g., PBS/DMSO).

    • Analyze the clear supernatant (from step 3) and the standard solutions using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the test compound in the supernatant by interpolating its response from the calibration curve. This concentration represents the thermodynamic solubility.

Visualizing the Decision-Making Process

The selection of a solubility-enhancing motif is a multi-faceted process that involves considering the impact on various properties. The following diagram illustrates the logical workflow.

G cluster_0 Initial Assessment cluster_1 Motif Selection cluster_2 Synthesis & Evaluation cluster_3 Decision Start Poorly Soluble Lead Compound Identify Identify Vector for Modification Start->Identify Motifs Consider Diverse Solubility-Enhancing Motifs (e.g., Oxetane, Morpholine, Piperidine, etc.) Identify->Motifs Synthesize Synthesize Analogs Motifs->Synthesize Solubility Measure Aqueous Solubility (Kinetic and/or Thermodynamic) Synthesize->Solubility ADME Assess Other Key Properties (Permeability, Stability, etc.) Solubility->ADME Analyze Analyze Structure-Solubility Relationship ADME->Analyze Analyze->Motifs Iterate if Necessary Decision Select Optimal Candidate Analyze->Decision

Caption: Workflow for selecting a solubility-enhancing motif.

The following diagram illustrates a simplified comparison of key properties for different heterocyclic motifs.

G Motif Motif Aqueous Solubility Lipophilicity (logP) Metabolic Stability Oxetane (2-Methyloxetan-3-yl)methanol High Low to Moderate Generally Good Morpholine Morpholine Good Low Generally Good Piperidine Piperidine Moderate Moderate Variable Pyrrolidine Pyrrolidine Moderate Moderate Variable

Caption: Simplified property comparison of common heterocycles.

Conclusion

The (2-Methyloxetan-3-yl)methanol motif represents a valuable and contemporary strategy for enhancing the aqueous solubility of drug candidates. Its ability to introduce polarity and three-dimensionality while often having a neutral or beneficial effect on other drug-like properties makes it an attractive alternative to more traditional solubility-enhancing groups. While a comprehensive, direct comparative dataset remains an area for further research, the available matched molecular pair analyses and case studies strongly support the utility of oxetane-based motifs.

Ultimately, the choice of a solubility-enhancing strategy will always be context-dependent. By understanding the mechanisms of action of different motifs and employing robust experimental methods for solubility determination, researchers can navigate the complex landscape of drug design and increase the probability of success in developing new medicines.

References

  • Ritchie, T. J., Macdonald, S. J. F., & Pickett, S. D. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 6(10), 1787-1797. [Link]

  • Ishikura, H., Begg, C. S., Rojas, J. J., et al. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5127-5132. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • Lovering, F. (2020). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 11(36), 9741-9750. [Link]

  • Rauf, S. M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(43), 10676-10686. [Link]

  • Baud, M. G. F., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics, 43(2), e202300216. [Link]

  • Büttner, F., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 593-597. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 589-592. [Link]

  • Burkhard, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(11), 1235-1249. [Link]

  • Burkhard, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(11), 1235-1249. [Link]

  • Ishikura, H., et al. (2023). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]

  • Rauf, S. M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(43), 10676-10686. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of medicinal chemistry, 54(6), 1539-1554. [Link]

  • Stepan, A. F., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. typeset.io. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of medicinal chemistry, 54(6), 1539-1554. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical reviews, 116(19), 12150-12199. [Link]

  • Chang, G., et al. (2017). A multi-endpoint matched molecular pair (MMP) analysis of 6-membered heterocycles. Bioorganic & medicinal chemistry, 25(1), 148-156. [Link]

  • Nielsen, T. E., et al. (2019). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. PMC. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Semantic Scholar. [Link]

  • Gleeson, M. P., et al. (2010). Lead Optimization Using Matched Molecular Pairs: Inclusion of Contextual Information for Enhanced Prediction of hERG Inhibition, Solubility, and Lipophilicity. Journal of medicinal chemistry, 53(20), 7393-7405. [Link]

  • Gleeson, M. P., et al. (2010). Lead Optimization Using Matched Molecular Pairs: Inclusion of Contextual Information for Enhanced Prediction of hERG Inhibition, Solubility, and Lipophilicity. ResearchGate. [Link]

  • Pouliot, M., & Spring, D. R. (2024). Iodoetherification as a strategy towards sp3-rich scaffolds for drug discovery. Organic & biomolecular chemistry, 22(10), 1957-1961. [Link]

  • Wikipedia. (n.d.). Matched molecular pair analysis. [Link]

  • Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian journal of microbiology, 44(6), 534-541. [Link]

  • Hanby, A. R., et al. (2020). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 11(36), 9741-9750. [Link]

  • Al-Zoubi, N., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 26(23), 7349. [Link]

  • Kim, Y., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Scientia Pharmaceutica, 93(1), 43. [Link]

  • Isenegger, P. G., et al. (2019). Synthesis of sp3-rich scaffolds for molecular libraries through complexity-generating cascade reactions. Organic & Biomolecular Chemistry, 17(28), 6836-6840. [Link]

  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 110-120. [Link]

  • Stary, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(12), 2243-2257. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Shakeel, F., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 421. [Link]

  • Mohammadian, E., et al. (2022). Anti-Cancer Drug Solubility Development within a Green Solvent: Design of Novel and Robust Mathematical Models Based on Artificial Intelligence. Molecules, 27(16), 5174. [Link]

  • Levina, M., & Rajabi-Siahboomi, A. R. (2004). The influence of excipients on drug release from HPMC matrices. Journal of pharmaceutical sciences, 93(11), 2746-2754. [Link]

  • Al-Kinani, M. H., & Al-shdefat, R. (2022). Formulation and Characterization of Olmesartan medoxomil as a Nanoparticle. Research Journal of Pharmacy and Technology, 15(12), 5529-5533. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Commercial (2-Methyloxetan-3-yl)methanol (CAS 2090302-35-3): Purity, Suppliers, and Analytical Verification

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the procurement of high-purity chemical building blocks is a critical first step that dictates the success and reproducibility of experimental outcomes. (2-Methyloxetan-3-yl)methanol (CAS 2090302-35-3), an emerging and valuable motif in medicinal chemistry, is no exception.[1][2][3] The strained four-membered oxetane ring offers a unique combination of properties, including improved solubility and metabolic stability, making it an attractive replacement for other functional groups in drug candidates.[2][3]

This guide provides an in-depth comparison of commercial suppliers for (2-Methyloxetan-3-yl)methanol and presents a suite of robust analytical protocols for the independent verification of its purity. The objective is to empower researchers to make informed purchasing decisions and ensure the quality of the materials used in their critical research endeavors.

The Commercial Landscape: Sourcing (2-Methyloxetan-3-yl)methanol

A survey of the chemical supplier landscape reveals a limited number of vendors offering (2-Methyloxetan-3-yl)methanol. The stated purity levels and available data vary, underscoring the need for independent verification. Below is a comparative table of publicly available information.

Table 1: Commercial Supplier Comparison for (2-Methyloxetan-3-yl)methanol (CAS 2090302-35-3)

SupplierStated PurityAnalysis Method CitedAvailability
Matrix Fine Chemicals Not explicitly statedNot specifiedIn Stock
Tokyo Chemical Industry (TCI) >96.0%Gas Chromatography (GC)[4]In Stock[4]

Note: This information is based on publicly available data and is subject to change. Researchers should always request the latest Certificate of Analysis (CoA) from the supplier before purchase.

The limited number of suppliers and the variability in provided data highlight the importance of in-house quality control. A supplier's stated purity is a valuable starting point, but it should not be the sole determinant of quality.

Independent Purity Verification: A Multi-Technique Approach

No single analytical technique provides a complete picture of a compound's purity.[5] Therefore, a multi-pronged approach utilizing orthogonal methods is essential for a comprehensive assessment. The following protocols are designed to identify and quantify potential impurities, including residual solvents, starting materials, and by-products.

Structural Confirmation and Impurity Profiling by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure and identifying organic impurities.[5][6] Both ¹H and ¹³C NMR should be employed for a thorough analysis.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-25 mg of (2-Methyloxetan-3-yl)methanol and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.[7][8] Ensure the sample is fully dissolved; if not, consider a different deuterated solvent.[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a longer acquisition time will likely be necessary.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained spectra with the expected chemical shifts and coupling constants for (2-Methyloxetan-3-yl)methanol. The spectrum should be consistent with the assigned structure.

    • Impurity Identification: Integrate all peaks in the ¹H NMR spectrum. Signals not corresponding to the target compound represent impurities. The presence of common residual solvents (e.g., ethyl acetate, dichloromethane, hexanes) should be checked against known chemical shift tables.

    • Purity Estimation (qNMR): For a more rigorous purity assessment, quantitative NMR (qNMR) can be performed.[9][10][11] This involves adding a certified internal standard of known purity and concentration to the sample.[11] The purity of the target compound is then calculated by comparing the integral of a characteristic peak of the analyte to that of the internal standard.

Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[12][13][14][15] This makes it ideal for detecting residual solvents and other low-boiling impurities that may not be easily quantifiable by NMR.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a stock solution of (2-Methyloxetan-3-yl)methanol in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Quantification of Non-Volatile Impurities by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation of a wide range of compounds.[11][14][16] For a polar compound like (2-Methyloxetan-3-yl)methanol, a reversed-phase method may be challenging due to poor retention.[16][17][18] Therefore, a polar-modified column or Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[17][18]

Experimental Protocol: HPLC-UV
  • Sample Preparation: Accurately weigh and dissolve a sample of (2-Methyloxetan-3-yl)methanol in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.

  • HPLC Method (Reversed-Phase with Polar-Modified Column):

    • Column: A polar-endcapped C18 or a phenyl-hexyl column is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or acetic acid. A shallow gradient should be employed to ensure good separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV detection at a wavelength where the analyte has some absorbance (e.g., 210 nm), or by a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore.

  • Data Analysis: Purity is calculated based on the area percent of the analyte peak relative to the total peak area in the chromatogram.

Visualizing the Workflow

A systematic approach is crucial for an effective purity assessment. The following diagram illustrates the recommended workflow.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation cluster_3 Final Assessment start Receive Commercial Sample of CAS 2090302-35-3 prep Prepare Stock Solutions for Analysis start->prep nmr ¹H & ¹³C NMR Spectroscopy prep->nmr Distribute Aliquots gcms GC-MS Analysis prep->gcms Distribute Aliquots hplc HPLC-UV/CAD/ELSD Analysis prep->hplc Distribute Aliquots nmr_analysis Structural Confirmation & qNMR Purity nmr->nmr_analysis gcms_analysis Volatile Impurity Identification gcms->gcms_analysis hplc_analysis Non-Volatile Impurity Quantification hplc->hplc_analysis decision Informed Decision on Supplier and Batch Quality nmr_analysis->decision Synthesize Data gcms_analysis->decision Synthesize Data hplc_analysis->decision Synthesize Data

Caption: Workflow for Purity Verification.

Conclusion

The quality of starting materials is a non-negotiable aspect of high-impact scientific research. While commercial suppliers provide an essential service, it is incumbent upon the end-user to perform due diligence and independently verify the purity of critical reagents like (2-Methyloxetan-3-yl)methanol. By employing a multi-technique analytical approach as outlined in this guide, researchers can ensure the integrity of their experiments, leading to more reliable and reproducible results. This rigorous approach to quality control is a hallmark of scientific excellence and a critical component of successful drug discovery and development programs.

References

  • Resolian. (2026, March 20). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • El-Deen, A. K., & El-Khatib, A. H. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. Available at: [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]

  • Wudl, F., & Jørgensen, M. (2013). Chemical Space Exploration of Oxetanes. Molecules, 18(9), 10582–10594. Available at: [Link]

  • AxisPharm. (n.d.). Small Molecule Analysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Available at: [Link]

  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2023, August 29). Small molecule NMR sample preparation. Available at: [Link]

  • Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Kasei Shoji Co., Ltd. (n.d.). Chemicals, resin products, cosmetic raw materials, etc. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem? Angewandte Chemie International Edition, 49(28), 4525-4528. [This is a highly relevant review, but a direct link is not available from the search results.
  • Kashima Chemical Co.,LTD. (n.d.). Functional Business (Product Details) | Specialty. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). (3-METHYLOXETAN-3-YL)METHANOL | CAS 3143-02-0. Available at: [Link]

  • TORAY. (n.d.). CAS Number Search | Product Search. Available at: [Link]

  • Rojas, J. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12492–12513. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. Available at: [Link]

  • Jiangsu Dynamic Chemical Co., Ltd. (n.d.). Certificate of Analysis. Available at: [Link]

  • KANTO CHEMICAL CO.,INC. (n.d.). Butyric acid standard. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Methyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Handling (2-Methyloxetan-3-yl)methanol (CAS: 2090302-35-3) requires a rigorous, scientifically grounded approach to laboratory safety. As a low-molecular-weight cyclic ether with an appended hydroxyl group, this compound is highly valued in drug discovery for modulating physicochemical properties like aqueous solubility and metabolic clearance[1]. However, the inherent chemical physics of the oxetane ring present unique operational hazards.

As a Senior Application Scientist, I have designed this comprehensive guide to move beyond standard Safety Data Sheets (SDS). By understanding the causality behind the compound's reactivity, researchers can implement self-validating safety systems that protect both personnel and the integrity of the experiment.

Mechanistic Hazard Assessment: The Causality of Risk

To effectively protect yourself, you must first understand the molecular behavior of (2-Methyloxetan-3-yl)methanol. The safety protocols for this compound are dictated by three primary chemical characteristics:

  • High Ring Strain & Exothermic Cleavage: The four-membered oxetane ring possesses a significant ring strain energy of approximately 25.5 kcal/mol[2]. While more stable than epoxides, oxetanes are highly susceptible to cationic ring-opening polymerization when exposed to Brønsted or Lewis acids[1][2]. If this exothermic reaction occurs in a sealed vessel, it causes rapid thermal expansion and catastrophic pressure rupture[3].

  • Flammability & Vapor Travel: Like many small ethers, it is a volatile, flammable liquid. Vapors are heavier than air and can travel considerable distances to ignition sources, posing a severe flash-fire hazard[3].

  • Dermal Penetration & Irritation: The compound is a primary irritant to the skin, eyes, and respiratory tract. The hydroxyl group enhances its polarity, facilitating rapid dermal penetration if inappropriate glove materials (like vinyl) are used[4].

MechanisticHazard Oxetane (2-Methyloxetan-3-yl)methanol (~25.5 kcal/mol Ring Strain) Protonation Acidic Conditions (H+ or Lewis Acid Exposure) Oxetane->Protonation RingOpening Cationic Ring Opening (Highly Exothermic) Protonation->RingOpening Polymerization Uncontrolled Polymerization (Pressure Rupture Risk) RingOpening->Polymerization

Mechanistic pathway of acid-catalyzed exothermic ring opening and polymerization in oxetanes.

Quantitative Data & Storage Parameters

Strict environmental control is the first layer of PPE. Maintaining the compound within its optimal parameters prevents baseline degradation.

ParameterSpecificationOperational Rationale
CAS Number 2090302-35-3Unique identifier for inventory tracking[5].
Molecular Weight 102.13 g/mol Low MW contributes to high volatility and vapor pressure.
Storage Temperature 2-8°C (Refrigerated)Suppresses thermal degradation and minimizes vapor pressure buildup in the headspace[5].
Atmosphere Inert Gas (Ar or N₂)Prevents atmospheric moisture from initiating slow hydrolysis or side reactions[6].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is designed to counter the specific mechanistic hazards of (2-Methyloxetan-3-yl)methanol.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Heavy-duty Butyl Rubber or Nitrile (≥0.4 mm)Vinyl gloves allow rapid penetration of small cyclic ethers and must be avoided[4]. Butyl rubber provides the highest chemical resistance against ethers.
Eye/Face Protection Chemical splash goggles + Full face shieldProtects against severe eye damage (H318) in the event of a pressurized splash during syringe transfer[7].
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex)Mitigates severe burn risks from flash fires due to the compound's low flash point[7].
Respiratory NIOSH-approved organic vapor respiratorRequired only if handling outside of a Class II explosion-proof fume hood to prevent respiratory tract irritation[7].

Operational Protocols: Safe Handling Workflow

The following step-by-step methodology ensures a self-validating safety loop during experimental setup.

Step 1: Environmental Preparation

  • Conduct all operations inside an explosion-proof chemical fume hood with the sash pulled down to the lowest workable level[8].

  • Clear the hood of all incompatible materials, specifically strong acids, oxidizers, and peroxides[4].

  • Ground and bond all receiving flasks to prevent static discharge from igniting ambient vapors[3].

Step 2: Inert Transfer Technique

  • Remove the vial from 2-8°C storage and allow it to reach room temperature in a desiccator to prevent condensation.

  • Purge the reaction vessel with dry Nitrogen or Argon.

  • Use a gas-tight glass syringe equipped with a Luer-lock needle. Never use slip-tip needles, as the vapor pressure of the oxetane can forcefully detach the needle, causing a hazardous spray.

Step 3: Reaction Execution

  • If utilizing the hydroxyl group (e.g., for esterification or etherification), ensure the reaction environment remains strictly neutral or mildly basic.

  • If acidic conditions are absolutely required for the synthetic route, utilize extreme cooling (e.g., dry ice/acetone bath at -78°C) and add the acid dropwise to control the kinetics of the exothermic ring-opening[2].

Workflow Storage 1. Receipt & Storage (2-8°C, Inert Gas) PPE 2. Don PPE (Butyl/Nitrile, FR Coat, Goggles) Storage->PPE FumeHood 3. Fume Hood Transfer (Explosion-Proof, Grounded) PPE->FumeHood Reaction 4. Execute Reaction (Temp Control, Avoid Acids) FumeHood->Reaction Waste 5. Waste Segregation (Non-Halogenated, Acid-Free) Reaction->Waste

Step-by-step safe handling and operational workflow for (2-Methyloxetan-3-yl)methanol.

Emergency Response & Spill Management

If a spill occurs, the primary threat is vapor ignition and inhalation. Execute the following protocol immediately:

  • Isolate & Evacuate: Instantly shut off all local heat sources, stir plates, and open flames. Evacuate personnel from the immediate vicinity[3].

  • Ventilate: Ensure the fume hood exhaust is operating at maximum capacity. Do not attempt to clean a large spill outside a hood without a self-contained breathing apparatus (SCBA)[7].

  • Containment: Do NOT use combustible absorbents like paper towels or sawdust. Cover the liquid entirely with an inert, non-combustible absorbent such as vermiculite or dry sand[3].

  • Collection: Use non-sparking tools (e.g., brass or plastic scoops) to collect the saturated absorbent[7]. Place it into a heavy-duty, sealable hazardous waste bag or drum.

  • Decontamination: Wash the affected surface thoroughly with soap and water. Avoid using organic solvents for cleanup, as they will speed up the penetration of residual chemical into the skin or PPE[4].

Waste Disposal & Deactivation Plan

Improper disposal of oxetanes can lead to in-drum explosions if mixed with incompatible waste streams.

  • Segregation: Collect all unreacted (2-Methyloxetan-3-yl)methanol and contaminated solvents in a dedicated "Non-Halogenated Flammable Organic Waste" carboy.

  • Acid Prohibition: Never dispose of this compound in a waste container that contains acidic aqueous waste or Lewis acid catalysts, as this will trigger uncontrolled polymerization and container rupture[2][3].

  • Final Destruction: Do not pour down the drain[6]. The material must be disposed of by a licensed chemical destruction facility via controlled incineration equipped with flue gas scrubbing[7].

References

  • BLD Pharm. "(2-Methyloxetan-3-yl)methanol CAS Data.
  • ChemScene. "2090302-35-3 | (2-Methyloxetan-3-yl)methanol Safety Information.
  • CymitQuimica. "Oxetane Safety Data Sheet.
  • Angene Chemical. "Safety Data Sheet - Oxetane Derivatives.
  • TOAGOSEI CO., LTD. "Cautions when handling UV-curable resins (Oxetanes).
  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - Oxetane Derivatives.
  • Kishida Chemical. "Safety Data Sheet: Oxetane Derivatives.
  • Journal of Medicinal Chemistry (ACS Publications). "Oxetanes in Drug Discovery Campaigns.
  • Grokipedia. "Oxetane - Reactivity and Ring Strain Energy.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.